Duocarmycin SA intermediate-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C30H35IN2O8 |
|---|---|
分子量 |
678.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |
InChI 键 |
BKDGQGOUZAEPNP-LJQANCHMSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Duocarmycin SA Intermediate-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of Duocarmycin SA intermediate-1, a key precursor in the synthesis of the potent antitumor antibiotic Duocarmycin SA. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and pharmacology.
Core Chemical Properties
This compound is a pivotal molecule in the synthetic pathway leading to Duocarmycin SA. Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₅IN₂O₈ | [1] |
| Molecular Weight | 678.51 g/mol | [1] |
| CAS Number | 919535-07-2 | [1] |
| Appearance | Not explicitly stated in searches | |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| Storage and Shipping | Shipped at room temperature | [1] |
Synthesis and Experimental Protocols
A general synthetic strategy involves the construction of the core indole (B1671886) structure, followed by the introduction of the requisite functional groups and protective moieties. The synthesis of related N-Boc-protected seco-duocarmycin intermediates often involves steps such as:
-
Indole formation: Construction of the core indole ring system.
-
Protection of functional groups: Introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to shield reactive sites during subsequent synthetic steps.
-
Coupling reactions: Formation of amide bonds to link the different fragments of the molecule.
-
Cyclization: Formation of the characteristic cyclopropane (B1198618) ring, a critical feature for the biological activity of Duocarmycins.
Researchers seeking to synthesize this compound are encouraged to consult the extensive body of literature on the total synthesis of Duocarmycin SA for detailed experimental conditions and methodologies for analogous transformations.
Biological Activity and Mechanism of Action
Duocarmycin SA and its intermediates are known for their potent DNA alkylating activity, which is the basis of their antitumor properties. The mechanism of action involves a sequence-selective alkylation of DNA, primarily at the N3 position of adenine (B156593) in the minor groove. This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death.
The following diagram illustrates the generalized workflow for the synthesis and subsequent biological action of Duocarmycin-class compounds.
Caption: Generalized workflow from synthesis to biological action of Duocarmycins.
Signaling Pathways
The DNA damage induced by Duocarmycin SA and its intermediates triggers a cascade of cellular signaling events, ultimately leading to apoptosis (programmed cell death). While the specific signaling pathways activated by this compound have not been individually elucidated, the broader class of Duocarmycins is known to activate DNA damage response (DDR) pathways.
The following diagram outlines a simplified representation of the signaling cascade initiated by Duocarmycin-induced DNA damage.
Caption: Simplified signaling cascade following Duocarmycin-induced DNA damage.
Experimental Workflows
The synthesis and purification of this compound would typically follow a multi-step organic synthesis workflow. Each step would require careful monitoring and purification to ensure the desired product is obtained with high purity.
The following diagram provides a logical workflow for the synthesis and analysis of a Duocarmycin intermediate.
Caption: Logical workflow for the synthesis and analysis of a Duocarmycin intermediate.
Conclusion
This compound represents a critical building block in the synthesis of a powerful class of antitumor agents. While detailed experimental protocols for this specific intermediate are proprietary or embedded within broader synthetic schemes, this guide provides a foundational understanding of its chemical properties and biological relevance. Further research into the specific biological effects and signaling pathways modulated by this intermediate could provide valuable insights for the development of novel and more effective cancer therapies. Researchers are encouraged to consult the cited literature for more detailed information on the synthesis and biological evaluation of Duocarmycin SA and its analogues.
References
A Technical Guide to the Structure Elucidation of a Key Duocarmycin SA Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the process and techniques involved in the structural elucidation of a key synthetic intermediate of Duocarmycin SA, a potent antitumor agent. The duocarmycins are a class of natural products that derive their biological activity from their ability to alkylate DNA.[1][2][3] The synthesis of these complex molecules involves multiple steps and the careful characterization of each intermediate is crucial for the success of the overall synthesis.
This document will focus on a representative advanced intermediate, herein referred to as Intermediate-10 for clarity, which is a precursor to the CImI alkylation subunit of a Duocarmycin SA analog.[1] The methodologies and data interpretation principles described are broadly applicable to the structural characterization of other complex organic molecules.
The Structure Elucidation Workflow
The determination of the structure of a novel synthetic compound is a systematic process that involves a combination of spectroscopic and analytical techniques. The general workflow is outlined below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Intermediate-10.[1]
a) Synthesis and Purification of Intermediate-10
A solution of the precursor compound is treated with the appropriate reagents under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 2% methanol (B129727) in dichloromethane) to afford the pure intermediate as a solid.[1]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1] The sample is dissolved in a deuterated solvent (e.g., acetone-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
c) High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. The measured mass-to-charge ratio (m/z) is then compared to the calculated value for the proposed molecular formula.
d) Infrared (IR) Spectroscopy
IR spectra are recorded on a spectrometer using a thin film of the sample. The data is reported in wavenumbers (cm⁻¹).[1] This technique is used to identify the presence of specific functional groups in the molecule.
Spectroscopic and Analytical Data for Intermediate-10
The following table summarizes the quantitative data obtained for Intermediate-10, a key precursor in the synthesis of a Duocarmycin SA analog.[1]
| Technique | Data | Interpretation |
| ¹H NMR | (acetone-d₆, 400 MHz) δ 7.74 (s, 1H), 7.50 (s, 1H), 7.30–7.33 (m, 5H), 7.22–7.26 (m, 3H), 6.94 (d, J = 4.8 Hz, 2H), 6.10 (s, 2H), 5.20 (s, 2H), 3.92 (s, 3H), 1.53 (s, 9H) | Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling. |
| ¹³C NMR | (acetone-d₆, 100 MHz) δ 160.8, 153.9, 147.8, 145.4, 141.9, 139.2, 137.7, 136.8, 129.3, 129.3, 129.1, 129.1, 128.0, 127.9, 127.0, 123.1, 104.6, 80.9, 71.6, 53.0, 51.2, 28.5 | Indicates the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). |
| HRMS (ESI-TOF) | m/z 614.1144 (M+H⁺) | The measured mass corresponds to the calculated mass for the molecular formula C₂₈H₂₈IN₃O₅ (requires 614.1146), confirming the elemental composition. |
| IR (film) | νₘₐₓ 1726, 1532, 1484, 1267, 1158 cm⁻¹ | The absorption at 1726 cm⁻¹ is characteristic of a carbonyl group (C=O) stretching vibration. |
Data Interpretation and Structure Confirmation
The collective data from the various analytical techniques allows for the unambiguous determination of the structure of Intermediate-10.
-
HRMS provides the exact molecular formula, C₂₈H₂₈IN₃O₅.
-
IR spectroscopy confirms the presence of a carbonyl group.
-
¹³C NMR shows 22 distinct carbon signals, which is consistent with the proposed structure when considering the symmetry of some of the aromatic rings.
-
¹H NMR provides detailed information about the connectivity of the molecule. For example, the singlets at 7.74 and 7.50 ppm correspond to protons on the indole (B1671886) rings. The multiplets between 7.22 and 7.33 ppm are indicative of the protons on the phenyl rings of the protecting groups. The singlets at 6.10, 5.20, 3.92, and 1.53 ppm correspond to the methylene, methyl, and tert-butyl protons of the various functional groups.
By piecing together all of this information, the complete structure of Intermediate-10 can be confidently assigned. This rigorous characterization is essential before proceeding to the next step in the total synthesis of Duocarmycin SA.
The following diagram illustrates the logical relationship between the experimental data and the confirmed structure of the intermediate.
References
- 1. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of a Key Duocarmycin SA Intermediate: A Technical Guide
An In-depth Examination of the Synthesis of 1-(Chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI), a Core Precursor to Duocarmycin SA Analogs.
This technical guide provides a detailed overview of the synthetic pathway for 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole, commonly referred to as seco-CBI. This molecule is a crucial intermediate in the total synthesis of Duocarmycin SA and its potent analogs, which are of significant interest in the development of novel anticancer therapeutics. The seco-CBI structure represents the DNA alkylating moiety of the natural product in its stable, prodrug form. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Duocarmycin SA and the seco-CBI Intermediate
Duocarmycin SA is a member of a class of exceptionally potent natural products that exhibit their antitumor activity through a sequence-selective alkylation of DNA.[1] The inherent reactivity of the duocarmycins is conferred by a strained cyclopropyl (B3062369) ring system. The synthesis of these complex molecules often proceeds through a more stable precursor, the seco-form, which can be later cyclized to the active compound. The intermediate, 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI), is a pivotal building block in many synthetic routes towards duocarmycin analogs. Its synthesis has been extensively studied, notably by the research group of Dale Boger.
Multi-Step Synthesis of the seco-CBI Core
The synthesis of the seco-CBI core is a multi-step process that begins with commercially available starting materials and involves the sequential construction of the tricyclic benz[e]indole system. The following sections detail the key transformations, providing both quantitative data and experimental protocols for each step.
Data Summary of the Synthetic Pathway
The following table summarizes the quantitative data for a representative synthetic sequence leading to a protected form of the seco-CBI core.
| Step | Reaction | Starting Material(s) | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Stobbe Condensation | o-Tolualdehyde, Dimethyl succinate (B1194679) | NaOMe, MeOH, 65-80°C | Mixture of (E)- and (Z)-isomers of a half-ester acid | ~42% (after next step) |
| 2 | Lactonization | Half-ester acid mixture | TFAA, THF, reflux | Naphthalene (B1677914) lactone | (combined with step 1) |
| 3 | Benzyl (B1604629) Protection | Naphthalene lactone | BnCl, DMF, 80°C | Benzyl-protected naphthalene | ~82% (over 2 steps) |
| 4 | Saponification | Benzyl-protected naphthalene | NaOH, water/MeOH/toluene (B28343), reflux | Carboxylic acid derivative | (combined with step 3) |
| 5 | Curtius Rearrangement | Carboxylic acid derivative | DPPA, t-BuOH, Et3N, toluene, 85°C | Boc-protected amine | 88% |
| 6 | N-Alkylation | Boc-protected amine | (S)-glycidyl nosylate (B8438820), KOt-Bu, 10-25°C | N-alkylated intermediate | 82% (over 2 steps) |
| 7 | Bromination | N-alkylated intermediate | NBS, THF, -10°C | Brominated intermediate | (combined with step 6) |
| 8 | Intramolecular Cyclization | Brominated intermediate | n-BuLi, THF, -25°C | Tricyclic alcohol | 40% |
| 9 | Mesylation | Tricyclic alcohol | MsCl, Et3N, CH2Cl2, 0°C | Mesylated intermediate | ~63% (over 2 steps) |
| 10 | Chloride Substitution | Mesylated intermediate | LiCl, DMF, 80°C | Protected 1-(chloromethyl)-1,2-dihydro-3H-benz[e]indol-5-ol | (combined with step 9) |
Detailed Experimental Protocols
The following protocols are based on established synthetic routes for the seco-CBI alkylating subunit.[2]
Step 1 & 2: Stobbe Condensation and Lactonization
A solution of o-tolualdehyde and dimethyl succinate in methanol (B129727) is treated with sodium methoxide (B1231860) and heated. The resulting mixture of half-ester acids is then treated with trifluoroacetic anhydride (B1165640) in tetrahydrofuran (B95107) under reflux to yield the naphthalene lactone.
Step 3 & 4: Benzyl Protection and Saponification
The naphthalene lactone is dissolved in dimethylformamide and treated with benzyl chloride at elevated temperature. The resulting benzyl-protected naphthalene is then saponified using sodium hydroxide (B78521) in a mixture of water, methanol, and toluene under reflux to afford the corresponding carboxylic acid.
Step 5: Curtius Rearrangement
The carboxylic acid derivative is subjected to a Curtius rearrangement using diphenylphosphoryl azide (B81097) in the presence of triethylamine (B128534) and tert-butanol (B103910) in toluene at 85°C. This reaction proceeds through an isocyanate intermediate which is trapped by tert-butanol to give the Boc-protected amine.
Step 6 & 7: N-Alkylation and Bromination
The Boc-protected amine is first brominated with N-bromosuccinimide in tetrahydrofuran at low temperature. The resulting brominated intermediate is then N-alkylated with (S)-glycidyl nosylate using potassium tert-butoxide as a base at a controlled temperature.
Step 8: Intramolecular Cyclization
The N-alkylated and brominated intermediate undergoes an intramolecular cyclization upon treatment with n-butyllithium in tetrahydrofuran at -25°C to form the tricyclic alcohol.
Step 9 & 10: Mesylation and Chloride Substitution
The hydroxyl group of the tricyclic alcohol is first activated by conversion to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane (B109758) at 0°C. Subsequent treatment with lithium chloride in dimethylformamide at 80°C furnishes the desired protected 1-(chloromethyl)-1,2-dihydro-3H-benz[e]indol-5-ol.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages in the synthesis of the seco-CBI intermediate.
Caption: Initial steps in the synthesis of the seco-CBI core.
Caption: Final steps to the protected seco-CBI intermediate.
Conclusion
The synthesis of the seco-CBI intermediate is a well-established, albeit challenging, multi-step process that provides a crucial building block for the development of Duocarmycin SA analogs. The protocols and data presented in this guide offer a comprehensive overview for researchers engaged in the synthesis of these potent antitumor agents. Further derivatization of the seco-CBI core allows for the exploration of structure-activity relationships and the development of next-generation DNA alkylating agents.
References
"Duocarmycin SA intermediate-1" CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Duocarmycin SA intermediate-1, a key precursor in the synthesis of the potent antitumor antibiotic Duocarmycin SA. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process.
Core Identifiers and Properties
This compound is a crucial building block in the chemical synthesis of Duocarmycin SA. Its systematic identification and key properties are summarized below for clarity and easy reference.
| Identifier Type | Value |
| CAS Number | 919535-07-2 |
| Molecular Formula | C30H35IN2O8 |
| Molecular Weight | 678.51 g/mol |
| SMILES | CC(C)(C)OC(=O)N1C(C[C@H]2CO2)=C(I)C(N(C(=O)OC(C)(C)C)C[C@@H]3CO3)=CC1=C(C=C1)C(OC)=O |
| Product Web ID | HY-400705 |
Synthesis and Experimental Protocol
The synthesis of this compound is a multi-step process involving the preparation of a Boc-protected iodinated indole (B1671886) derivative, which serves as a key fragment. The following protocol is based on established synthetic strategies for duocarmycin analogues.
Materials and Equipment:
-
Starting materials (specific reagents to be detailed in steps)
-
Anhydrous solvents (e.g., DMF, CH2Cl2, THF)
-
Reagents for reactions (e.g., NaH, Boc2O, NIS, BnBr, Lawesson's reagent)
-
Standard laboratory glassware and apparatus for organic synthesis (inert atmosphere setup, reflux condenser, etc.)
-
Purification equipment (flash chromatography system, preparative HPLC)
-
Analytical instruments (NMR spectrometer, high-resolution mass spectrometer)
Experimental Procedure:
Step 1: Synthesis of the Boc-Protected Iodinated Indole Core
-
Protection of the Indole Nitrogen: A suitable hydroxy-nitroindole precursor is first protected at the indole nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine. This can be achieved using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride.
-
Second Boc Protection: The newly formed amino group is also protected with a Boc group using Boc2O.
-
Iodination: The indole ring is regioselectively iodinated at the desired position using an iodinating agent like N-iodosuccinimide (NIS).
Step 2: Functionalization of the Indole Ring
-
Alkylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group on the indole ring is alkylated, for instance, using benzyl (B1604629) bromide (BnBr) and a base, to introduce a benzyloxy group.
-
Introduction of the Thiophene (B33073) Moiety (in the context of the thio-analogue synthesis described by MacMillan et al.): For the synthesis of the thio-analogue of Duocarmycin SA, a thiophene ring is constructed. This involves a series of reactions starting from a substituted benzaldehyde, which is converted to a thionoester and then cyclized to form the thiophene ring. While not the exact synthesis for the named intermediate, this highlights the modular nature of duocarmycin synthesis.
Step 3: Assembly of the this compound
The final assembly involves coupling the functionalized and protected indole core with the other necessary fragments to construct the complete carbon skeleton of this compound. The exact sequence and coupling partners are proprietary to specific synthetic routes but generally involve the formation of amide or other carbon-carbon bonds to link the different heterocyclic systems.
Purification and Characterization:
The final product, this compound, is purified using standard techniques such as flash column chromatography on silica (B1680970) gel. Its identity and purity are confirmed by analytical methods including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound, based on common strategies for constructing duocarmycin analogues.
Caption: Synthetic workflow for this compound.
Biological Context and Application
This compound is a non-cytotoxic precursor in the total synthesis of Duocarmycin SA. The final product, Duocarmycin SA, is an extremely potent DNA alkylating agent. It derives its biological activity from the ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) in a sequence-selective manner. This covalent modification of DNA disrupts cellular processes and leads to cell death, making Duocarmycin SA and its analogues potent antitumor agents. The synthesis of stable intermediates like the one described here is critical for the development and manufacturing of these complex therapeutic molecules.
The Crucial Role of seco-CBI-TMI as a Stable Precursor in the Total Synthesis of Duocarmycin SA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duocarmycin SA is a potent antitumor antibiotic that derives its cytotoxicity from the sequence-selective alkylation of DNA. Its unique spirocyclopropylcyclohexadienone alkylating subunit is highly reactive, necessitating a synthetic strategy that utilizes a stable precursor. This technical guide provides an in-depth analysis of the pivotal role of the seco-form, specifically N-Boc-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indol-3-yl)-(5,6,7-trimethoxy-1H-indol-2-yl)methanone (seco-CBI-TMI), in the total synthesis of Duocarmycin SA. We will detail the synthetic pathway leading to this key intermediate, its conversion to the final active compound, and the underlying mechanism of its bioactivity. This guide consolidates experimental protocols and quantitative data to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit powerful cytotoxic activity against a range of cancer cell lines[1]. Their biological mechanism involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine[1]. The source of this reactivity is a strained cyclopropane (B1198618) ring within the spirocyclopropylcyclohexadienone moiety. The inherent instability of this functional group presents a significant challenge in the total synthesis of these molecules. To overcome this, synthetic strategies almost universally employ a stable, open-ring precursor, commonly referred to as the "seco-form."
This guide will focus on a well-established synthetic route to Duocarmycin SA, highlighting the synthesis and importance of a key intermediate, which for the purpose of this guide will be referred to as Duocarmycin SA Intermediate-1 , a protected form of the alkylating subunit, and its elaboration to the advanced intermediate, seco-CBI-TMI. The final step of the synthesis involves the acid-catalyzed cyclization of the seco-form to generate the active Duocarmycin SA.
The Synthetic Strategy: A Modular Approach
The total synthesis of Duocarmycin SA is conceptually divided into the preparation of two key fragments: the alkylating subunit (A-ring) and the DNA-binding subunit (B-ring). These are then coupled to form the seco-intermediate, which is the immediate precursor to the final product.
Caption: Overall synthetic workflow for Duocarmycin SA.
Synthesis of the Key Intermediate: seco-CBI-TMI
The construction of seco-CBI-TMI involves the synthesis of the protected alkylating subunit, followed by its coupling with the DNA-binding indole (B1671886) moiety.
Synthesis of the Protected Alkylating Subunit (N-Boc-seco-CBI)
A representative synthesis of the N-Boc protected alkylating subunit is outlined below. Quantitative data for this multi-step synthesis is summarized in Table 1.
Experimental Protocol:
A detailed experimental protocol for a similar synthesis of a seco-CBI intermediate has been reported by Boger et al. The following is a representative procedure adapted from the literature.
-
Alkylation: To a solution of 4-benzyloxy-2-nitroaniline in DMF, add NaH followed by 1,3-dichloropropene (B49464) to yield the corresponding N-alkenyl derivative.
-
Reduction: The nitro group is selectively reduced using a reducing agent such as SnCl₂ in ethanol (B145695) to afford the aniline (B41778).
-
Boc Protection: The resulting aniline is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as THF to give the N-Boc protected intermediate.
-
Radical Cyclization: The key indoline (B122111) ring system is formed via an intramolecular aryl radical cyclization. The aryl iodide precursor is treated with a radical initiator like AIBN and a reducing agent such as tributyltin hydride in refluxing benzene.
-
Deprotection and Chlorination: The benzyl (B1604629) protecting group is removed by hydrogenolysis, and the resulting alcohol is converted to the chloride using a chlorinating agent like SOCl₂ to yield the final protected alkylating subunit.
Table 1: Quantitative Data for the Synthesis of the Protected Alkylating Subunit
| Step | Reaction | Reagents and Conditions | Yield (%) | Spectroscopic Data (Representative) |
| 1 | Alkylation | NaH, 1,3-dichloropropene, DMF | 85-95 | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Reduction | SnCl₂, EtOH | 80-90 | ¹H NMR, ¹³C NMR, HRMS |
| 3 | Boc Protection | Boc₂O, TEA, THF | 90-98 | ¹H NMR, ¹³C NMR, HRMS |
| 4 | Radical Cyclization | AIBN, Bu₃SnH, Benzene, reflux | 60-75 | ¹H NMR, ¹³C NMR, HRMS |
| 5 | Deprotection/Chlorination | H₂, Pd/C; SOCl₂ | 70-85 | ¹H NMR, ¹³C NMR, HRMS |
Coupling to Form seco-CBI-TMI
The final step in the formation of the key intermediate is the amide coupling of the deprotected alkylating subunit with the DNA-binding subunit, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.
Experimental Protocol:
-
The Boc protecting group of the alkylating subunit is removed under acidic conditions (e.g., TFA in CH₂Cl₂).
-
The resulting free amine is coupled with 5,6,7-trimethoxy-1H-indole-2-carboxylic acid using a peptide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like DMF.
Table 2: Quantitative Data for the Coupling Reaction
| Step | Reaction | Reagents and Conditions | Yield (%) | Spectroscopic Data (Representative) |
| 6 | Coupling | 1. TFA, CH₂Cl₂; 2. EDC, DMF | 75-85 | ¹H NMR, ¹³C NMR, HRMS |
Final Cyclization to Duocarmycin SA
The culmination of the total synthesis is the acid-catalyzed intramolecular spirocyclization of the seco-CBI-TMI intermediate. This step generates the highly reactive cyclopropane ring.
Experimental Protocol:
seco-CBI-TMI is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water) and stirred at room temperature. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the product is isolated and purified by chromatography.
Table 3: Quantitative Data for the Final Cyclization
| Step | Reaction | Reagents and Conditions | Yield (%) | Spectroscopic Data (Representative) |
| 7 | Cyclization | Acetic acid, H₂O | 80-90 | ¹H NMR, ¹³C NMR, HRMS |
Mechanism of Action: DNA Alkylation
The potent cytotoxicity of Duocarmycin SA stems from its ability to alkylate DNA. Upon binding to the minor groove of AT-rich sequences, the phenolic oxygen of the spirocyclopropylcyclohexadienone moiety is protonated, which facilitates the opening of the strained cyclopropane ring and the formation of a covalent bond with the N3 of an adenine (B156593) residue.
Caption: DNA alkylation pathway of Duocarmycin SA.
Conclusion
The total synthesis of Duocarmycin SA is a testament to the strategic use of protecting groups and stable intermediates to construct a highly reactive and potent natural product. The seco-form, specifically seco-CBI-TMI, is a cornerstone of this strategy, allowing for the modular assembly of the complex architecture of Duocarmycin SA before the final, activating cyclization. This approach not only enables the efficient synthesis of the natural product but also provides a platform for the development of novel analogs with improved therapeutic properties. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the synthesis and development of Duocarmycin-based anticancer agents.
References
Discovery and Isolation of a Key Synthetic Intermediate of Duocarmycin SA
Introduction
Duocarmycin SA is a member of a class of exceptionally potent antitumoral antibiotics first isolated from Streptomyces species in 1978.[1] These natural products exhibit their remarkable cytotoxicity through a sequence-selective alkylation of the N3 position of adenine (B156593) in the minor groove of DNA.[1][2] The unique chemical structure and biological activity of duocarmycins have made them a subject of intense research, leading to numerous total syntheses and the development of synthetic analogs for therapeutic applications.[3][4]
This technical guide focuses on the discovery and synthesis of a pivotal intermediate in the total synthesis of (+)-Duocarmycin SA. For the purpose of this document, "Duocarmycin SA intermediate-1" will refer to a key tricyclic core structure, a common precursor in several synthetic routes to Duocarmycin SA and its analogs. The construction of this complex, strained ring system is a significant challenge and a critical step in the overall synthesis.
Synthesis of a Key Tricyclic Intermediate
The total synthesis of Duocarmycin SA often involves a convergent approach, where the DNA-binding subunit and the alkylating subunit are synthesized separately before being coupled. The synthesis of the alkylating subunit, the tricyclic core, is a multistep process that has been accomplished through various strategies. One of the key approaches involves the construction of a functionalized indoline (B122111) derivative that is then elaborated to form the final tricyclic system.
A representative synthesis of a key tricyclic intermediate is detailed below, based on the work of Boger and colleagues. This route highlights the strategic use of protective groups and stereoselective reactions to achieve the desired architecture.
Experimental Protocols
Synthesis of a Boc-protected tricyclic intermediate:
A solution of the preceding seco-CBI-indole2 (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one derivative) is prepared in a 1:1 mixture of ether and dioxane at 0 °C. To this solution, LiHMDS (Lithium bis(trimethylsilyl)amide) is added, and the mixture is stirred for 30 minutes. Subsequently, a suitable electrophile is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then diluted with ethyl acetate, washed with water and saturated aqueous sodium chloride, and dried over magnesium sulfate.[5]
Purification:
The crude product is purified by flash column chromatography on silica (B1680970) gel. The specific elution conditions will depend on the polarity of the intermediate. It has been noted that for some intermediates, material loss can occur due to adhesion to silica gel if purification is attempted.[6]
Quantitative Data
The following table summarizes the characterization data for a representative tricyclic intermediate.
| Compound | Yield (%) | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | HRMS (m/z) |
| Boc-protected tricyclic intermediate | 35-42 | (CDCl₃, 400 MHz) δ 7.47 (br s, 1H), 7.26–7.32 (m, 3H), 7.18–7.20 (m, 3H), 7.13–7.15 (m, 3H), 6.87–6.89 (m, 2H), 6.66 (s, 1H), 6.10 (s, 2H), 5.09 (s, 2H), 3.96 (s, 3H), 1.53 (s, 9H) | (CDCl₃, 100 MHz) δ 160.1, 153.1, 146.8, 143.5, 140.9, 138.1, 135.8, 135.7, 128.6, 128.5, 128.4, 128.1, 127.2, 126.2, 123.1, 102.6, 101.1, 80.6, 70.9, 53.0, 50.2, 28.5 | ESI-TOF HRMS m/z 488.2178 (M+H⁺, C₂₈H₂₉N₃O₅ requires 488.2180) |
Note: The data presented is for a representative intermediate from the synthesis of a Duocarmycin SA analog, as detailed in the cited literature.[6]
Visualizing the Synthetic Pathway
The following diagrams illustrate a generalized synthetic pathway to a key tricyclic intermediate of Duocarmycin SA.
Caption: Generalized workflow for the synthesis of the tricyclic core.
The following diagram provides a more detailed, albeit still generalized, representation of the key transformations.
References
- 1. Duocarmycin - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]
Duocarmycin SA Intermediate-1: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of Duocarmycin SA intermediate-1, a key precursor in the synthesis of the potent antitumor antibiotic, Duocarmycin SA. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, mechanism of action, and therapeutic potential of duocarmycin analogues.
Core Molecular Data
This compound is a crucial building block in the chemical synthesis of Duocarmycin SA. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C30H35IN2O8 |
| Molecular Weight | 678.51 g/mol |
| CAS Number | 919535-07-2 |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the scientific literature, notably in the journal Bioorganic & Medicinal Chemistry Letters. The following is a generalized protocol based on established synthetic routes for duocarmycin analogues.
General Synthetic Protocol for Duocarmycin Intermediates:
The synthesis of duocarmycin intermediates typically involves a multi-step process that includes the construction of the indole (B1671886) and pyrrolidine (B122466) ring systems, followed by the introduction of the reactive cyclopropane (B1198618) moiety or its precursor. The synthesis is often stereospecific to ensure the correct chirality of the final product, which is crucial for its biological activity. Protecting group strategies are extensively employed to manage the reactivity of various functional groups throughout the synthesis. The final steps usually involve the coupling of the DNA-binding indole fragment with the alkylating subunit.
Note: For the precise, step-by-step experimental protocol for the synthesis of this compound (CAS 919535-07-2), researchers are directed to the following primary literature reference:
-
MacMillan KS, et al. Synthesis and evaluation of a thio analogue of duocarmycin SA. Bioorg Med Chem Lett. 2009 Dec 15;19(24):6962-5.
Mechanism of Action: From Intermediate to DNA Alkylation
Duocarmycin SA exerts its potent cytotoxic effects through a well-defined mechanism of DNA alkylation. The intermediate plays a critical role as a precursor to the active form of the drug. The overall pathway from the synthetic intermediate to cellular apoptosis is depicted below.
Figure 1: Synthetic and Cellular Pathway of Duocarmycin SA.
The process begins with the chemical conversion of this compound into the active Duocarmycin SA molecule. Upon entering a cell, Duocarmycin SA recognizes and binds to specific AT-rich sequences within the minor groove of DNA. This binding event induces a conformational change in the drug molecule, activating its cyclopropane ring. The activated drug then alkylates the N3 position of an adenine base, forming a covalent bond with the DNA. This irreversible alkylation leads to the formation of DNA lesions, including double-strand breaks. The cellular DNA damage response is triggered, ultimately leading to the activation of apoptotic pathways and programmed cell death.
Experimental Workflow for Efficacy Evaluation
The evaluation of duocarmycin analogues typically involves a series of in vitro and in vivo experiments to determine their cytotoxic potency and mechanism of action. A generalized experimental workflow is outlined below.
Figure 2: General Experimental Workflow for Duocarmycin Analogue Evaluation.
This workflow begins with the culturing of relevant cancer cell lines. These cells are then treated with the duocarmycin analogue to determine its cytotoxic concentration (IC50) using assays such as the MTT assay. To confirm that the observed cytotoxicity is due to the intended mechanism, DNA alkylation studies are performed. Subsequently, assays to detect apoptosis are conducted to understand the cellular fate following DNA damage. Finally, promising candidates are advanced to in vivo studies using animal models, such as xenografts, to evaluate their therapeutic efficacy in a more complex biological system.
Navigating the Stability of Duocarmycin SA Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent antineoplastic agents that exert their cytotoxic effects through the sequence-selective alkylation of DNA. Duocarmycin SA, a prominent member of this family, and its synthetic analogues are of significant interest in the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). The synthesis of these complex molecules involves numerous steps and the generation of various intermediates. The term "Duocarmycin SA intermediate-1" does not refer to a universally recognized, specific chemical entity in the scientific literature. Instead, it is likely a designation for a key precursor within a particular synthetic route.
This technical guide focuses on the physical and chemical stability of crucial, well-documented intermediates in the synthesis of Duocarmycin SA and its analogues. Understanding the stability of these precursors is paramount for optimizing synthetic pathways, ensuring drug substance quality, and designing effective prodrug strategies. We will delve into the stability of seco-duocarmycins and N-protected derivatives of the core alkylating subunits, which are frequently studied as proxies for the reactivity and stability of the final active compounds.
Core Concepts in Duocarmycin Intermediate Stability
The defining feature of duocarmycins is the delicate balance between chemical stability and reactivity. The core alkylating motif, a cyclopropa[c]pyrrolo[e]indole (CPI) or a related structure like 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI), must be stable enough to reach its DNA target but reactive enough to alkylate it.[1][2] This balance is often fine-tuned through structural modifications, and the stability of synthetic intermediates provides critical insights into the properties of the final molecule.
A key class of intermediates are the seco-duocarmycins . These are precursors that contain the DNA-binding portion of the molecule but lack the reactive cyclopropane (B1198618) ring. The stability of seco-duocarmycins is crucial, especially in the context of prodrugs, where the conversion to the active, cyclized form is designed to occur under specific physiological conditions.[3][4][5]
Another important set of intermediates for stability studies are the N-Boc-protected alkylation subunits (e.g., N-Boc-DSA, N-Boc-CBI). The tert-butyloxycarbonyl (Boc) protecting group allows for the isolation and study of the core alkylating fragment. The rate of solvolysis of these intermediates, particularly under acidic conditions, is a widely accepted measure of their chemical stability and, by extension, their reactivity.[2][6][7]
Physical Stability
Detailed public data on the comprehensive physical stability of specific Duocarmycin SA intermediates (e.g., appearance, solubility in various solvents, melting point) is sparse. However, some information can be gleaned from synthetic chemistry publications.
| Property | Observation | Reference |
| Appearance | Crystalline solids are often reported for key intermediates after purification. | General synthetic papers |
| Solubility | Generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in aqueous media is often limited, which has implications for biological assays and formulation. | General synthetic papers |
| Melting Point | Specific melting points are occasionally reported for crystalline intermediates and can be found in the experimental sections of synthetic chemistry papers. | General synthetic papers |
Chemical Stability and Degradation Pathways
The chemical stability of duocarmycin intermediates is primarily dictated by the susceptibility of the core structure to degradation, with solvolysis being a key pathway.
Solvolysis of N-Boc-Protected Alkylating Subunits
The solvolysis of N-Boc-protected duocarmycin alkylating subunits is a well-established method for quantifying their chemical stability. The reaction typically involves the nucleophilic attack of a solvent molecule (e.g., water) on the cyclopropane ring, leading to its opening. This process is often studied under acidic conditions (e.g., pH 3) to accelerate the degradation and enable comparative analysis.
The following table summarizes the half-lives (t½) of solvolysis for several key N-Boc-protected intermediates, providing a quantitative measure of their relative stability.
| Intermediate | Solvolysis Half-life (t½) at pH 3 | Relative Stability | Reference |
| N-Boc-MeCPI (from CC-1065) | 37 hours | Baseline | [7] |
| N-Boc-CBI | 133 hours | ~3.6x more stable than N-Boc-MeCPI | [7] |
| N-Boc-DSA (from Duocarmycin SA) | 177 hours | ~4.8x more stable than N-Boc-MeCPI | [6][7] |
| N-Boc-MeCTI | 206 hours | ~5.6x more stable than N-Boc-MeCPI | [7] |
| N-Boc-iso-MeCTI | 209 hours | ~5.6x more stable than N-Boc-MeCPI | [7] |
Note: A longer half-life indicates greater stability. At neutral pH (pH 7), intermediates like N-Boc-CBI and N-Boc-DSA are reported to be stable.[2][6]
Conversion of seco-Duocarmycin to the Active Form
A critical aspect of the chemical stability of seco-duocarmycin intermediates is their conversion to the active cyclopropane form. This transformation is a key step in many synthetic routes and is the basis for several prodrug strategies. The stability of the seco-form is therefore a measure of its shelf-life and its potential for premature activation.
The conversion involves an intramolecular cyclization, which can be triggered by deprotection of a precursor. The rate of this cyclization is dependent on the specific structure and the reaction conditions.
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or vary between laboratories, the general methodologies for assessing the stability of duocarmycin intermediates can be summarized as follows.
General Protocol for Solvolysis Rate Determination
-
Sample Preparation: A stock solution of the N-Boc-protected intermediate is prepared in a suitable organic solvent (e.g., DMSO).
-
Reaction Initiation: An aliquot of the stock solution is added to a buffered aqueous solution at the desired pH (commonly pH 3). The final concentration is typically in the low micromolar range.
-
Incubation: The reaction mixture is incubated at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Sampling: Aliquots are removed at various time points.
-
Quenching: The reaction in the sampled aliquots is quenched, often by neutralization or dilution in a mobile phase.
-
HPLC Analysis: The concentration of the remaining intermediate is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The disappearance of the starting material over time is monitored.
-
Data Analysis: The natural logarithm of the concentration is plotted against time. The slope of the resulting line is used to calculate the first-order rate constant (k), and the half-life is determined using the equation t½ = 0.693/k.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the stability of Duocarmycin SA intermediates.
Caption: Simplified synthetic pathway to Duocarmycin SA.
Caption: General workflow for determining solvolysis rates.
Caption: Key degradation pathway for the alkylating subunit.
Conclusion
While "this compound" is not a standard designation, the stability of key precursors like seco-duocarmycins and N-Boc-protected alkylating subunits is a critical area of study. The chemical stability, often quantified by solvolysis rates, provides invaluable data for understanding the structure-activity relationships of these potent compounds. A thorough characterization of the physical and chemical stability of synthetic intermediates is essential for the successful development of duocarmycin-based therapeutics. This guide provides a foundational understanding of these principles for researchers in the field of drug development.
References
- 1. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Characteristics of Duocarmycin SA Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known solubility characteristics of Duocarmycin SA intermediate-1, a key component in the synthesis of the potent antitumor agent Duocarmycin SA. The information herein is intended to support research, development, and formulation activities involving this compound.
Introduction to Duocarmycin SA and its Intermediates
Duocarmycins are a class of highly potent, DNA-alkylating agents isolated from Streptomyces species that exhibit significant cytotoxic activity against cancer cells.[1][2][3] Their mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation, which disrupts nucleic acid architecture and leads to cell death.[1][3] The synthesis of Duocarmycin SA and its analogues is a complex process involving multiple steps and key intermediates. Understanding the physicochemical properties, such as solubility, of these intermediates is critical for process optimization, formulation, and ensuring consistent results in experimental settings. One of the general challenges with the duocarmycin class of compounds has been their poor water solubility, leading to the development of more soluble prodrugs and derivatives.[3][4]
Solubility Profile of this compound
The available quantitative data on the solubility of this compound is currently limited to its solubility in dimethyl sulfoxide (B87167) (DMSO).
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 10 mM | [5],[6] |
Experimental Protocols for Solubility Determination
While the specific experimental protocol used to determine the cited solubility of this compound is not publicly documented, this section outlines a standardized methodology for determining the solubility of pharmaceutical intermediates. This protocol is based on established practices in pharmaceutical development.[7][8][9]
Kinetic solubility testing is a high-throughput method used in early drug discovery to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[9] This method measures the concentration at which the compound precipitates out of the aqueous solution.[9]
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of nephelometry or turbidimetry
-
Incubator/shaker
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a separate 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader.[10][11] The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9] The shake-flask method is the traditional approach for this determination.[7]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, methanol)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect a sample from the supernatant of each vial. Dilute the sample with a suitable solvent and analyze the concentration of the dissolved this compound using a validated HPLC method.[8] The measured concentration represents the thermodynamic solubility in that solvent.
Visualizations
The following diagram illustrates the general workflow for characterizing the solubility of a pharmaceutical intermediate like this compound.
This diagram shows the direct relationship between this compound and its known high-solubility solvent, DMSO.
References
- 1. adcreview.com [adcreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. immunomart.com [immunomart.com]
- 6. gentaur.it [gentaur.it]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. testinglab.com [testinglab.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. rheolution.com [rheolution.com]
- 11. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Duocarmycin SA Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a key intermediate in the preparation of Duocarmycin SA analogs, specifically focusing on the synthesis of N-Boc-protected seco-CBI-indole derivatives. The duocarmycins are a class of potent antitumor agents that derive their biological activity from their ability to alkylate DNA.[1][2] The synthesis of these complex molecules involves multiple steps, and the preparation of stable intermediates is crucial for the development of analogs and prodrugs.[3][4]
The following protocols are based on established synthetic routes and provide detailed experimental procedures, quantitative data, and a visual representation of the workflow.
I. Synthesis of a Key Duocarmycin Intermediate: seco-CBI-indole₂
A widely studied intermediate in the synthesis of duocarmycin analogs is the seco-CBI-indole₂ (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one derivative).[1] This precursor contains the core structure of the DNA alkylating subunit and can be further modified to produce various prodrugs. The synthesis of this intermediate is a multi-step process. A 10-step sequence has been reported to produce the starting seco-CBI-indole₂ in a 28% overall yield.[1]
II. Experimental Protocols
The following protocols detail the conversion of the seco-CBI-indole₂ intermediate to various O-amino phenol (B47542) prodrugs. These reactions are critical for developing duocarmycin-based therapies with improved stability and targeted release.[1]
Protocol 1: Synthesis of tert-Butylcarbamate (B1260302) Prodrug
This protocol describes the synthesis of a tert-butylcarbamate prodrug from the seco-CBI-indole₂ intermediate.
Materials and Reagents:
| Reagent | Molar Equivalent |
| seco-CBI-indole₂ | 1.0 |
| 1:1 Ether:Dioxane | - |
| LiHMDS (1.0 M in THF) | 3.1 |
| TsONHBoc | 3.1 |
| Ethyl acetate | - |
| H₂O | - |
| Saturated aqueous NaCl | - |
| MgSO₄ | - |
Procedure:
-
A solution of seco-CBI-indole₂ (1.0 equiv) in 1:1 ether:dioxane is cooled to 0 °C.[1]
-
LiHMDS (3.1 equiv, 1.0 M in THF) is added to the solution, and the mixture is stirred for 30 minutes.[1]
-
TsONHBoc (3.1 equiv) is then added, and the solution is warmed to room temperature and stirred for 4 hours.[1]
-
The reaction mixture is diluted with ethyl acetate.[1]
-
The organic layer is washed with H₂O and saturated aqueous NaCl.[1]
-
The solution is dried over MgSO₄, filtered, and concentrated to yield the product.[1]
Expected Yield: 35–42%[1]
Protocol 2: Synthesis of Methylcarbamate Prodrug
This protocol details the synthesis of a methylcarbamate prodrug.
Materials and Reagents:
| Reagent | Molar Equivalent |
| seco-CBI-indole₂ | 1.0 |
| 1:1 Ether:Dioxane | - |
| LiHMDS (1.0 M in THF) | 3.0 |
| Methyl N-(p-toluenesulfonyloxy)carbamate | 3.0 |
| Ethyl acetate | - |
| H₂O | - |
| Saturated aqueous NaCl | - |
| MgSO₄ | - |
Procedure:
-
A solution of seco-CBI-indole₂ (1.0 equiv) in 1:1 ether:dioxane is cooled to 0 °C.[1]
-
LiHMDS (3.0 equiv, 1.0 M in THF) is added, and the solution is stirred for 30 minutes.[1]
-
Methyl N-(p-toluenesulfonyloxy)carbamate (3.0 equiv) is added, and the solution is heated at 50 °C for 1 hour.[1]
-
The reaction mixture is diluted with ethyl acetate.[1]
-
The organic layer is washed with H₂O and saturated aqueous NaCl.[1]
-
The solution is dried over MgSO₄, filtered, and concentrated.[1]
Protocol 3: Synthesis of Urea Prodrug
This protocol describes the synthesis of a urea-based prodrug.
Materials and Reagents:
| Reagent | Molar Equivalent |
| seco-CBI-indole₂ | 1.0 |
| 1:1 Ether:Dioxane | - |
| LiHMDS (1.0 M in THF) | 3.0 |
| N-Boc-O-(p-toluenesulfonyl)hydroxylamine | 3.0 |
| Ethyl acetate | - |
| H₂O | - |
| Saturated aqueous NaCl | - |
| MgSO₄ | - |
Procedure:
-
A solution of seco-CBI-indole₂ (1.0 equiv) in 1:1 ether:dioxane is cooled to 0 °C.[1]
-
LiHMDS (3.0 equiv, 1.0 M in THF) is added and stirred for 30 minutes.[1]
-
N-Boc-O-(p-toluenesulfonyl)hydroxylamine (3.0 equiv) is added, and the solution is warmed to room temperature and stirred for 4 hours.[1]
-
The reaction mixture is diluted with ethyl acetate.[1]
-
The organic layer is washed with H₂O and saturated aqueous NaCl.[1]
-
The solution is dried over MgSO₄, filtered, and concentrated.[1]
III. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of Duocarmycin SA prodrugs from a seco-CBI-indole₂ intermediate.
Caption: General workflow for the synthesis of Duocarmycin SA prodrugs.
This application note provides a foundational understanding and practical protocols for the synthesis of key intermediates and prodrugs of Duocarmycin SA. Researchers can adapt these methods for the development of novel analogs with tailored properties for anticancer applications.
References
- 1. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of a Key Duocarmycin SA Intermediate: A Detailed Protocol
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of a key tricyclic intermediate of Duocarmycin SA. This intermediate, N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI), represents the core alkylating subunit of the natural product and is a crucial building block for the total synthesis of Duocarmycin SA and its analogues.
The synthesis of Duocarmycin SA, a potent antitumor antibiotic, is a complex process involving the construction of several key fragments. The designated "Duocarmycin SA intermediate-1" for the purposes of this protocol is the N-Boc protected tricyclic core, a well-established precursor in numerous total syntheses of the natural product. The following protocol is based on established synthetic routes developed by leading research groups in the field.
Experimental Workflow
The overall synthetic workflow for N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one is depicted below. The process begins with commercially available starting materials and involves a multi-step sequence to construct the intricate tricyclic system.
Figure 1. Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the final steps in the synthesis of N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| Intramolecular Cyclization | Iodo-epoxide precursor | EtMgBr, THF | Tricyclic alcohol precursor | 87 |
| Transannular Spirocyclization (Mitsunobu) | Tricyclic alcohol precursor | ADDP, Tributylphosphine, Toluene | N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI) | - |
| Deprotection (for subsequent steps) | N-Boc-CBI | 4 N HCl in EtOAc | CBI hydrochloride salt | 96 |
Experimental Protocols
The following are detailed methodologies for the key final steps in the synthesis of the this compound, based on the asymmetric synthesis of N-Boc-CBI.
Step 1: Intramolecular 6-endo-tet Cyclization
This step involves a Grignard reagent-mediated metal-halogen exchange followed by a regioselective intramolecular cyclization to form the key tricyclic alcohol precursor.
Procedure:
-
Prepare a solution of the iodo-epoxide precursor in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethylmagnesium bromide (EtMgBr) dropwise. The use of other Grignard reagents such as methylmagnesium bromide (MeMgBr) or isopropylmagnesium bromide (i-PrMgBr) is also effective, though may require larger molar equivalents.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude tricyclic alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the optically pure alcohol.
Step 2: Transannular Spirocyclization (Mitsunobu Reaction)
The tricyclic alcohol is then subjected to a Mitsunobu reaction to effect a transannular spirocyclization, forming the desired N-Boc protected cyclopropyl-containing intermediate.
Procedure:
-
Dissolve the tricyclic alcohol precursor in anhydrous toluene at room temperature under an inert atmosphere.
-
To this solution, add 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and tributylphosphine.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative thin-layer chromatography (PTLC) or flash column chromatography to isolate the final product, N-Boc-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI).
Step 3: N-Boc Deprotection (Preparation for Coupling)
For subsequent elaboration to Duocarmycin SA, the N-Boc protecting group is typically removed.
Procedure:
-
Cool a solution of N-Boc-CBI to -78 °C.
-
Add a solution of 4 N hydrochloric acid (HCl) in ethyl acetate.
-
Stir the solution at -78 °C for 30 minutes, then warm to 23 °C and continue stirring for another 30 minutes.
-
Remove the solvent and excess HCl gas under a stream of nitrogen to yield the hydrochloride salt of the CBI core as a solid, which can be used in the next step without further purification.[1]
References
Application Notes and Protocols for the Purification of Duocarmycin SA Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the purification of intermediates in the synthesis of Duocarmycin SA, with a focus on "Duocarmycin SA intermediate-1." While specific protocols for this exact intermediate are not publicly available, this guide outlines standard chromatographic techniques applicable to the purification of complex small molecules in drug discovery and development.
Duocarmycin SA and its analogues are exceptionally potent cytotoxic agents that function by alkylating DNA.[1][2] Their synthesis involves multi-step processes that generate various intermediates requiring high purity for subsequent reactions and final drug efficacy. The purification of these intermediates is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities.
Overview of Purification Techniques
The purification of Duocarmycin SA intermediates, which are often complex organic molecules, typically relies on chromatographic methods. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. The choice of method depends on the scale of the synthesis, the physicochemical properties of the intermediate, and the required final purity.
Commonly employed techniques include:
-
Flash Column Chromatography: A rapid and widely used method for preparative purification of organic compounds. It is suitable for separating gram-scale quantities of material.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and efficiency compared to flash chromatography. Preparative HPLC is used for purifying smaller quantities of material to a very high degree of purity.
-
Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid as the mobile phase. It is particularly useful for the separation of chiral compounds and can be a greener alternative to normal and reversed-phase HPLC.[3]
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of a Duocarmycin SA intermediate using different chromatographic techniques. The data presented are representative and may vary depending on the specific intermediate and experimental conditions.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput (mg/hour) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 85 - 95 | 70 - 90 | 100 - 1000 | High throughput, cost-effective for large scale | Lower resolution, solvent intensive |
| Preparative HPLC | > 98 | 50 - 80 | 10 - 100 | High purity, high resolution | Lower throughput, higher cost |
| Supercritical Fluid Chromatography (SFC) | > 99 (for enantiomers) | 60 - 85 | 20 - 150 | Fast, reduced solvent usage, ideal for chiral separations | Higher initial equipment cost |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol outlines a general procedure for the purification of a crude reaction mixture containing a Duocarmycin SA intermediate.
Materials:
-
Silica (B1680970) gel (appropriate particle size for flash chromatography)
-
Crude this compound
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column
-
Flash chromatography system (optional, but recommended for automation)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product has low solubility, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitoring the Separation: Monitor the separation by Thin Layer Chromatography (TLC). Spot small aliquots of the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for achieving high purity of the this compound.
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative HPLC column (e.g., C18 for reversed-phase)
-
HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water, Methanol)
-
Sample of partially purified or crude this compound
-
Collection vials
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Setup: Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run and Fraction Collection: Run the preparative HPLC method. Collect the eluent corresponding to the peak of the desired product into collection vials.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the purified product.
Visualized Workflows
The following diagrams illustrate the general workflows for the purification techniques described.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Preparative HPLC.
References
Application Notes and Protocols: Duocarmycin SA Intermediate-1 as a Precursor for Duocarmycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces species.[1][2] Their remarkable cytotoxicity, often in the picomolar range, stems from a unique mechanism of action involving sequence-selective alkylation of adenine-N3 in the minor groove of DNA.[3][4] This irreversible DNA binding disrupts the nucleic acid architecture, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[3][4][5]
Due to their high potency, significant research has focused on the synthesis of duocarmycin analogues to improve their therapeutic index and enable targeted delivery, most notably as payloads in antibody-drug conjugates (ADCs).[6][7] A key strategy in the synthesis of these analogues is the use of a stable precursor that can be later converted to the active cyclopropyl-containing pharmacophore. This document outlines the use of a pivotal synthetic precursor, N-Boc-seco-CBI, herein referred to as Duocarmycin SA intermediate-1 , for the generation of various duocarmycin analogues.
This compound: A Versatile Precursor
For the purpose of these application notes, This compound is defined as N-(tert-butyloxycarbonyl)-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI) and its seco-form, which are stable, synthetically accessible precursors to the DNA alkylating subunit of potent duocarmycin analogues.[8][9] The N-Boc protecting group allows for the stable handling of the core structure, which can then be deprotected and coupled with various DNA-binding subunits to generate a library of analogues.
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Boc-CBI Analogue)
This protocol is a representative synthesis of a key intermediate for duocarmycin analogues, adapted from methodologies developed by Boger and colleagues.[9][10]
Materials:
-
Starting materials for the multi-step synthesis of the CBI core (refer to detailed synthetic literature, e.g., Boger et al.)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Bases (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the CBI Core: The synthesis of the core 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) structure is a multi-step process that has been extensively documented in the literature. Researchers should refer to primary sources for a detailed, step-by-step procedure.
-
N-Boc Protection: a. Dissolve the synthesized CBI core in anhydrous DCM. b. Add triethylamine (1.2 equivalents) to the solution. c. Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with DCM. g. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-CBI (this compound).
Protocol 2: Coupling of Intermediate-1 with a DNA-Binding Subunit
This protocol describes the general procedure for coupling the N-Boc protected alkylating agent precursor with a DNA-binding indole (B1671886) moiety.
Materials:
-
N-Boc-CBI (Intermediate-1)
-
Desired indole-2-carboxylic acid (e.g., 5,6,7-trimethoxyindole-2-carboxylic acid for a TMI analogue)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Deprotection of Intermediate-1 (if required for the specific coupling strategy): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine of the CBI core.
-
Amide Coupling: a. Dissolve the desired indole-2-carboxylic acid in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2.0 equivalents). c. Stir the mixture for 15 minutes to activate the carboxylic acid. d. Add the deprotected CBI core (or the N-Boc-CBI if the coupling is performed at a different position) to the activated acid solution. e. Stir the reaction at room temperature for 12-24 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. h. Dry the organic layer, concentrate, and purify the resulting duocarmycin analogue by column chromatography.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic activity of the synthesized duocarmycin analogues.
Materials:
-
Cancer cell line (e.g., L1210, U-138)
-
Complete cell culture medium
-
Synthesized duocarmycin analogues dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the duocarmycin analogues in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analogue.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of Duocarmycin SA and several of its analogues against various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| (+)-Duocarmycin SA | L1210 | 10 pM | [1] |
| (+)-Duocarmycin SA | U-138 MG | 1.8 pM | [11] |
| CC-1065 | L1210 | 20 pg/mL | [2] |
| (+)-CTI-TMI | L1210 | 10 pM | [12] |
| ent-(-)-CTI-TMI | L1210 | 100 pM | [12] |
| (+)-CBI-TMI | L1210 | 10 pM | [10] |
| ent-(-)-CBI-TMI | L1210 | 1 nM | [10] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Duocarmycin analogues.
Signaling Pathway of Duocarmycin-Induced Apoptosis
Caption: Duocarmycin-induced apoptotic signaling pathway.
References
- 1. Synthesis and evaluation of a series of C5’-substituted duocarmycin SA analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of a Thio Analogue of Duocarmycin SA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Duocarmycin SA Intermediate-1 and its Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a practical protocol for the synthesis of a key intermediate in the total synthesis of Duocarmycin SA. This intermediate, an activated indole-2-carbonyl chloride, serves as the crucial electrophilic partner in the amide bond formation that links the DNA-binding "right-hand" subunit to the DNA-alkylating "left-hand" subunit of Duocarmycin SA.
Introduction
Duocarmycin SA is a potent antitumor antibiotic that derives its cytotoxicity from the sequence-selective alkylation of DNA.[1] Its complex structure has made it a challenging target for total synthesis, attracting significant attention from the synthetic chemistry community. A common strategy for its synthesis involves a convergent approach, where the DNA-binding and DNA-alkylating moieties are synthesized separately and then coupled at a late stage. The formation of the amide bond linking these two subunits is a critical step, often proceeding through an activated carboxylic acid derivative of the indole (B1671886) "right-hand" fragment. Here, we focus on the generation of the indole-2-carbonyl chloride, designated as Intermediate-1 , and its subsequent coupling reaction.
Reaction Mechanism: Formation of Intermediate-1 and Amide Coupling
The formation of Intermediate-1 (indole-2-carbonyl chloride) from indole-2-carboxylic acid is typically achieved using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via a Vilsmeier-Haack-type mechanism.
Step 1: Formation of the Vilsmeier Reagent Oxalyl chloride reacts with the catalytic DMF to form the electrophilic Vilsmeier reagent, which is a chloroiminium ion.
Step 2: Activation of the Carboxylic Acid The oxygen of the carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent collapse of the tetrahedral intermediate and loss of carbon dioxide, carbon monoxide, and chloride ion generates the highly reactive acid chloride, Intermediate-1 .
Step 3: Amide Bond Formation Intermediate-1 is then reacted with the amino group of the protected "left-hand" subunit precursor (a seco-CBI derivative). The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. Subsequent loss of a proton and the chloride ion forms the stable amide bond, yielding the coupled product.
Experimental Protocols
The following protocols are based on established total syntheses of Duocarmycin SA.
Protocol 1: Synthesis of 1H-Indole-2-carbonyl chloride (Intermediate-1)
Materials:
-
Indole-2-carboxylic acid
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
To a suspension of indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (3.0 eq) followed by a catalytic amount of DMF (e.g., 0.05 eq).
-
Stir the reaction mixture at 40 °C for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo to yield the crude acid chloride as a solid.
-
This intermediate is typically used in the next step without further purification.
Protocol 2: Amide Coupling of Intermediate-1 with seco-CBI Amine Precursor
Materials:
-
Crude 1H-Indole-2-carbonyl chloride (Intermediate-1) from Protocol 1
-
N-Boc-seco-CBI amine precursor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N) or other suitable base
Procedure:
-
Dissolve the N-Boc-seco-CBI amine precursor (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve the crude Intermediate-1 (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of Intermediate-1 dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the coupled product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Intermediate-1 and its subsequent coupling reaction.
| Step | Reactants | Reagents and Conditions | Reaction Time | Yield (%) |
| Formation of Intermediate-1 | Indole-2-carboxylic acid | Oxalyl chloride, cat. DMF, CH₂Cl₂, 40 °C | 1.5 h | ~98% |
| Amide Coupling | 1H-Indole-2-carbonyl chloride, N-Boc-seco-CBI amine | Et₃N, CH₂Cl₂, 0 °C to rt | 2-4 h | 70-85% |
Experimental Workflow
The overall experimental workflow for the synthesis of the Duocarmycin SA precursor via Intermediate-1 is depicted below.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific substrates and scale of the reaction.
References
Application Notes & Protocols: The Use of Duocarmycin SA-Inspired Fragments in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of fragments derived from the Duocarmycin SA scaffold in fragment-based drug design (FBDD). Duocarmycins are a class of highly potent, DNA-alkylating natural products that have been extensively studied for their anti-tumor activity.[1][2][3][4] Their unique mode of action, which involves sequence-selective minor groove binding and subsequent alkylation of adenine-N3, makes their core structures an intriguing starting point for the development of novel therapeutics, including targeted therapies and antibody-drug conjugates (ADCs).[1][5][6][7][8]
Fragment-based drug discovery offers a powerful approach to explore the chemical space of complex natural products like Duocarmycin SA by breaking them down into smaller, more synthetically tractable fragments.[9][10][11] These fragments can then be screened against biological targets to identify key binding interactions that can be optimized into potent and selective lead compounds.[12][13][14] This document outlines the theoretical application of a hypothetical "Duocarmycin SA intermediate-1" as a fragment in a typical FBDD campaign targeting DNA and associated proteins.
Rationale for Using Duocarmycin SA-Inspired Fragments
Duocarmycin SA comprises two main subunits: a DNA-binding indole (B1671886) moiety and a reactive cyclopropyl-pyrrolo-indole (CPI) alkylating unit.[5][15] For FBDD, the non-covalent DNA-binding portion serves as an excellent starting point. A hypothetical fragment, termed "this compound," could represent the core indole structure responsible for DNA recognition.
Key Advantages:
-
Established DNA Interaction: The indole core of duocarmycins is known to bind to the minor groove of DNA, providing a validated starting point for fragment screening.[16][17]
-
Synthetic Tractability: Smaller fragments are more readily synthesized and modified compared to the full, complex natural product.[18][19]
-
Potential for Novel Targets: While the parent compound targets DNA, fragments may be screened against other proteins involved in DNA replication, repair, or transcription to identify novel allosteric or binding sites.
Experimental Workflow for Fragment Screening
A typical FBDD workflow for a Duocarmycin SA-inspired fragment would involve primary screening to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Data Presentation: Quantitative Analysis of Fragment Binding
The following tables present hypothetical data from biophysical assays for "this compound" and other control fragments screened against a target DNA oligomer.
Table 1: Primary Screening via Surface Plasmon Resonance (SPR)
| Fragment ID | Molecular Weight (Da) | Response Units (RU) @ 100 µM | Hit? (Y/N) |
|---|---|---|---|
| Duocarmycin SA int-1 | 180 | 85 | Y |
| Frag-A | 155 | 15 | N |
| Frag-B | 210 | 60 | Y |
| Frag-C | 195 | 5 | N |
Table 2: Orthogonal Validation and Affinity Determination via Microscale Thermophoresis (MST)
| Fragment ID | Binding Affinity (K D ) | Notes |
|---|---|---|
| Duocarmycin SA int-1 | 350 µM | Confirmed binder |
| Frag-B | 800 µM | Weaker, but confirmed binder |
Table 3: Kinetic Parameters from SPR for Validated Hits
| Fragment ID | k a (1/Ms) | k d (1/s) | K D (µM) |
|---|---|---|---|
| Duocarmycin SA int-1 | 1.2 x 10³ | 0.42 | 350 |
| Frag-B | 0.8 x 10³ | 0.64 | 800 |
Experimental Protocols
4.1 Protocol for Surface Plasmon Resonance (SPR) Screening
Objective: To perform a primary screen of a fragment library to identify compounds that bind to an immobilized DNA target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip with streptavidin coating)
-
Biotinylated DNA oligomer target
-
Fragment library, including "this compound," dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Method:
-
Immobilization: Immobilize the biotinylated DNA oligomer onto the streptavidin-coated sensor chip surface according to the manufacturer's protocol to achieve a target immobilization level of ~500 RU. A reference flow cell should be left blank or immobilized with a non-target molecule.
-
Fragment Preparation: Prepare fragment solutions in running buffer at a concentration of 100 µM with a final DMSO concentration of 1-2%.
-
Screening:
-
Equilibrate the system with running buffer.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Measure the binding response at equilibrium or steady-state.
-
Fragments showing a response significantly above the baseline noise are considered initial hits.
-
4.2 Protocol for Microscale Thermophoresis (MST) Validation
Objective: To validate hits from the primary screen and determine their binding affinity (K D ).
Materials:
-
MST instrument (e.g., NanoTemper Monolith)
-
Fluorescently labeled DNA oligomer target
-
Validated fragment hits
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries
Method:
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled DNA target in the assay buffer.
-
Prepare a 16-point serial dilution of the fragment stock solution.
-
Mix the fragment dilutions with the labeled DNA target in a 1:1 ratio.
-
-
Measurement:
-
Load the samples into capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement, which involves applying an infrared laser to induce a temperature gradient and monitoring the change in fluorescence.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence (ΔF norm ) against the logarithm of the fragment concentration.
-
Fit the data to the K D model to determine the binding affinity.
-
Signaling Pathway: DNA Damage Response
Duocarmycin and its analogs induce cell death by causing DNA damage, which triggers a cellular response.[6] Understanding this pathway is crucial for the development of drugs derived from these scaffolds.
Caption: Simplified signaling pathway of the DNA damage response induced by a Duocarmycin-like agent.
Disclaimer: "this compound" is a hypothetical name used for illustrative purposes within these application notes. The protocols and data presented are representative of a standard fragment-based drug design campaign and should be adapted as necessary for specific experimental conditions and targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fragment based drug design: from experimental to computational approaches. | Semantic Scholar [semanticscholar.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchwithnj.com [researchwithnj.com]
- 18. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Derivatization of Duocarmycin SA Intermediate-1 for ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation of adenine (B156593) at the N3 position.[1][2] This mechanism of action leads to DNA damage and subsequent apoptosis, making them attractive payloads for Antibody-Drug Conjugates (ADCs).[1][2] Their cytotoxicity is in the picomolar range against a variety of cancer cell lines.[3]
This document provides detailed application notes and protocols for the derivatization of a key Duocarmycin SA intermediate for its use in ADC linkers. The focus is on the generation of a linker-drug conjugate utilizing the cleavable valine-citrulline (vc) linker, which is then ready for conjugation to a monoclonal antibody. The protocols described herein are based on established methodologies for the synthesis of duocarmycin-based ADCs, such as SYD985.[4][5]
For the purpose of these protocols, "Duocarmycin SA intermediate-1" will refer to the protected seco-duocarmycin SA core, which contains the DNA alkylating moiety with a free hydroxyl group for linker attachment. This is a critical precursor in the synthesis of duocarmycin-based ADC payloads.[4]
Signaling Pathway of Duocarmycin-Based ADCs
The mechanism of action of a duocarmycin-based ADC begins with the binding of the antibody to its target antigen on the surface of a cancer cell. The ADC is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the acidic environment and the presence of proteases, such as Cathepsin B, cleave the linker, releasing the duocarmycin payload. The payload then diffuses into the nucleus, binds to the minor groove of DNA, and alkylates adenine, leading to cell death.
Caption: Mechanism of Action of Duocarmycin-Based ADCs.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Functionalized Valine-Citrulline Linker
This protocol describes the synthesis of a maleimide-functionalized valine-citrulline (vc) linker with a p-aminobenzyl alcohol (PABA) self-immolative spacer.
Materials:
-
Fmoc-Val-Cit-PABA-PNP
-
Maleimide-OEG2
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Fmoc-Val-Cit-PABA-PNP in DMF.
-
Add maleimide-OEG2 and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the maleimide-functionalized Fmoc-protected linker.
-
Dissolve the purified product in a solution of 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature to remove the Fmoc protecting group.
-
Concentrate the reaction mixture and precipitate the product by adding diethyl ether.
-
Wash the precipitate with diethyl ether and dry under vacuum to yield the maleimide-functionalized vc-PABA linker.
Protocol 2: Derivatization of this compound with the vc-Linker
This protocol details the conjugation of the maleimide-functionalized vc-linker to the hydroxyl group of the protected seco-duocarmycin SA intermediate.
Materials:
-
Protected seco-Duocarmycin SA intermediate-1
-
Maleimide-functionalized vc-PABA linker
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylacetamide (DMA)
-
DIPEA
Procedure:
-
Dissolve the maleimide-functionalized vc-PABA linker in DMA.
-
Add HOBt and DIC to activate the carboxyl group of the linker.
-
Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve the protected seco-Duocarmycin SA intermediate-1 in DMA.
-
Add the activated linker solution to the Duocarmycin intermediate solution.
-
Add DIPEA and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the protected vc-seco-DUBA linker-drug.
-
Deprotect the payload under appropriate conditions (e.g., using trifluoroacetic acid for a Boc protecting group) to yield the final maleimide-functionalized vc-seco-DUBA linker-drug.
Protocol 3: Conjugation of vc-seco-DUBA to Trastuzumab
This protocol describes the conjugation of the linker-drug to the antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Trastuzumab
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
vc-seco-DUBA linker-drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Prepare a solution of Trastuzumab in PBS.
-
Add a calculated amount of TCEP solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).
-
Incubate the mixture at 37°C for 1-2 hours.
-
Dissolve the vc-seco-DUBA linker-drug in DMSO.
-
Add the linker-drug solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC by SEC to remove unreacted linker-drug and other small molecules.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Caption: ADC Conjugation Workflow.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: Sodium phosphate (B84403) buffer with ammonium (B1175870) sulfate
-
Mobile Phase B: Sodium phosphate buffer with isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
Protocol 5: In Vitro Cytotoxicity Assay
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)[4][6]
-
HER2-negative cancer cell line (e.g., SW620)[4]
-
Cell culture medium and supplements
-
96-well plates
-
Duocarmycin-based ADC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-144 hours).[6][7]
-
At the end of the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
Data Presentation
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| Cell Line | HER2 Expression | Compound | IC50 (nM) | Reference |
| SK-BR-3 | High (3+) | seco-DUBA | 0.09 - 0.43 | [4] |
| SK-BR-3 | High (3+) | SYD983 (DAR ~2) | 0.22 | [4] |
| SK-OV-3 | Moderate (2+) | seco-DUBA | 0.09 - 0.43 | [4] |
| SK-OV-3 | Moderate (2+) | SYD983 (DAR ~2) | 0.44 | [4] |
| SW620 | Negative | seco-DUBA | 0.09 - 0.43 | [4] |
| SW620 | Negative | SYD983 (DAR ~2) | >100 | [4] |
Table 2: In Vitro Plasma Stability of Duocarmycin-Based ADCs
| ADC | Plasma Source | Half-life (hours) | Reference |
| SYD981 (DAR ~2) | Mouse | 39 | [4] |
| SYD981 (DAR ~2) | Rat | 100 | [4] |
| SYD981 (DAR ~2) | Monkey | 291 | [4] |
| SYD981 (DAR ~2) | Human | 200 | [4] |
| SYD983 (DAR ~2) | Mouse | 6 | [4] |
| SYD983 (DAR ~2) | Rat | 100 | [4] |
| SYD983 (DAR ~2) | Monkey | 252 | [4] |
| SYD983 (DAR ~2) | Human | 200 | [4] |
Table 3: In Vivo Efficacy of Duocarmycin-Based ADCs in a BT-474 Xenograft Model
| Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SYD981 | 5 | Single dose | Significant | [4] |
| SYD983 | 5 | Single dose | Significant | [4] |
| SYD981 | 1 | 3 doses (q7d) | Dose-dependent | [4] |
| SYD983 | 1 | 3 doses (q7d) | Dose-dependent | [4] |
Conclusion
The derivatization of Duocarmycin SA intermediates with cleavable linkers is a critical step in the development of potent and specific ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of targeted cancer therapy. The use of a seco-duocarmycin prodrug approach combined with a stable and selectively cleavable linker technology has led to the development of promising clinical candidates. Careful characterization of the resulting ADCs, including DAR, stability, and in vitro and in vivo efficacy, is essential for successful drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
"Duocarmycin SA intermediate-1" experimental procedures and yields
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedures for the synthesis of Duocarmycin SA intermediate-1, chemically identified as 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate. The protocols and data presented are compiled from established synthetic routes in peer-reviewed chemical literature.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its immediate precursor.
| Compound | Starting Material | Reagents and Solvents | Reaction Time | Temperature | Yield |
| Intermediate A: 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(hydroxymethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate | 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-formyl-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH), Dichloromethane (B109758) (DCM) | 30 min | 0 °C to rt | 95% |
| This compound: 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate | Intermediate A | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et₃N), Lithium chloride (LiCl), N,N-Dimethylformamide (DMF) | 1 h | 0 °C to rt | 92% |
Experimental Protocols
Synthesis of 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(hydroxymethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate (Intermediate A)
This procedure outlines the reduction of the corresponding aldehyde to the primary alcohol.
Materials:
-
3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-formyl-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the starting aldehyde in a mixture of dichloromethane and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired alcohol as a solid.
Synthesis of this compound: 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate
This protocol describes the conversion of the primary alcohol to the corresponding chloride.
Materials:
-
3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(hydroxymethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate (Intermediate A )
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve Intermediate A in anhydrous N,N-dimethylformamide.
-
Add triethylamine and lithium chloride to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
The following diagram illustrates the two-step synthesis workflow for obtaining this compound.
Caption: Synthetic pathway to this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Duocarmycin SA Analogs
Welcome to the technical support center for the synthesis of Duocarmycin SA analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their synthetic experiments. The following frequently asked questions (FAQs) and troubleshooting guides are based on documented challenges in the synthesis of key intermediates, particularly focusing on the widely studied and potent 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit, a close analog of the Duocarmycin SA alkylation core.
Frequently Asked Questions (FAQs)
Q1: What is "Duocarmycin SA intermediate-1"?
A1: "this compound" is a general term and not a standardized nomenclature. In the context of this guide, it refers to a key precursor in the synthesis of the Duocarmycin SA alkylation subunit or its analogs, such as the CBI core. A critical step in these syntheses is the intramolecular cyclization to form the tricyclic ring system. Therefore, the immediate precursor to this cyclization can be considered a "this compound."
Q2: What are the most common issues encountered during the synthesis of the CBI alkylation subunit?
A2: Common challenges include incomplete cyclization, the formation of undesired byproducts, and difficulties in purification. The stability of intermediates and the regioselectivity of certain reactions are also critical factors that can impact the overall yield and purity of the final product.
Q3: Are there any known byproducts during the formation of the tricyclic core of CBI?
A3: Yes, in certain synthetic routes, the formation of byproducts has been reported. For instance, during a transannular spirocyclization using Mitsunobu conditions to form a CBI precursor, the formation of a lactone byproduct has been observed and characterized.[1] The formation of this byproduct can reduce the yield of the desired product and complicate purification.
Troubleshooting Guide: Intramolecular Cyclization for CBI Core Synthesis
This guide focuses on troubleshooting the intramolecular cyclization step to form the tricyclic core of the CBI alkylation subunit, a key intermediate in the synthesis of many Duocarmycin analogs.
| Observed Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired cyclized product. | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material. 2. Optimize reaction conditions: Increase the reaction time or temperature as appropriate for the specific cyclization method. Ensure all reagents are fresh and of high purity. |
| 2. Incorrect stoichiometry: The ratio of reagents, especially for catalyst or activating agent, may not be optimal. | 1. Verify stoichiometry: Carefully check the molar equivalents of all reagents. For reactions like the Mitsunobu cyclization, using an excess of the phosphine (B1218219) and azodicarboxylate reagents is common.[1] | |
| Presence of a significant amount of an unexpected byproduct. | 1. Side reaction: The reaction conditions may favor an alternative reaction pathway. For example, in the synthesis of a CBI-based prodrug, a lactone byproduct was isolated during the conversion of a diol to a cyclic ether.[1] | 1. Characterize the byproduct: Isolate and characterize the byproduct using techniques like NMR and MS to understand its structure and formation mechanism. 2. Adjust reaction conditions: Modifying the solvent, temperature, or order of reagent addition can sometimes disfavor the side reaction. For instance, careful control of temperature during certain cyclizations can be critical.[1] |
| 2. Isomerization or rearrangement: The starting material or product may be unstable under the reaction conditions, leading to isomerization or rearrangement. | 1. Use milder reaction conditions: Explore alternative, milder reagents or lower reaction temperatures. 2. Protect sensitive functional groups: If a particular functional group is interfering with the desired reaction, consider protecting it. | |
| Difficulty in purifying the desired product from byproducts or starting material. | 1. Similar polarity: The desired product and major impurity may have very similar polarities, making chromatographic separation challenging. | 1. Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Preparative TLC or HPLC may be necessary for difficult separations. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Derivatization: In some cases, it may be possible to selectively derivatize the impurity to alter its polarity, facilitating separation. |
Experimental Protocols
Protocol 1: Transannular Spirocyclization via Mitsunobu Reaction (Example leading to a CBI precursor)
This protocol is based on the synthesis described by Boger, D.L. et al. (2014).[1]
-
Preparation: A solution of the diol precursor (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere (e.g., argon).
-
Reagent Addition: To this solution, add tributylphosphine (B147548) (5 equivalents) followed by 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) (5 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour.
-
Workup: The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with water and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by preparative thin-layer chromatography (PTLC) to yield the desired spirocyclic product.
Note: In this specific reaction, a lactone byproduct was also isolated.[1]
Visualizations
Logical Workflow for Troubleshooting Synthesis Byproducts
References
Technical Support Center: Optimizing Reaction Conditions for Duocarmycin SA Intermediate-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Duocarmycin SA and its analogs. The focus is on optimizing the reaction conditions for a key synthetic precursor, "Duocarmycin SA intermediate-1," which for the purpose of this guide is defined as a seco-CBI-indole derivative prior to the final cyclization, a crucial and often challenging stage in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its synthesis critical?
A1: "this compound" in the context of this guide refers to the fully assembled seco-form of the Duocarmycin SA core structure, specifically a seco-CBI-indole2 analogue. This intermediate contains the DNA-alkylating moiety in its inactive, phenol (B47542) form and the DNA-binding indole (B1671886) portion. The successful synthesis and purification of this intermediate are critical because its stability and purity directly impact the yield and success of the final, and often sensitive, spirocyclization step to the active drug.[1]
Q2: What are the most common challenges encountered during the synthesis of this intermediate?
A2: Researchers often face challenges with:
-
Protecting group strategy: Inefficient protection or deprotection of the indole nitrogen can lead to side reactions and low yields.
-
Amide coupling: The coupling of the indole-2-carboxylic acid with the seco-CBI amine can be sluggish and require careful optimization of coupling agents and conditions.
-
Purification: The intermediate can be difficult to purify due to its limited solubility and potential for degradation on silica (B1680970) gel.[2]
-
Stability: The seco-form can be unstable under certain conditions, potentially leading to premature cyclization or degradation.[1]
Q3: Which protecting group is recommended for the indole nitrogen?
A3: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen due to its general stability. However, its removal can sometimes be challenging in the presence of other acid-sensitive functional groups.[3]
Q4: What are the key considerations for the amide coupling step?
A4: The choice of coupling reagent and reaction conditions is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a popular and efficient coupling reagent for this type of transformation.[4] Key considerations include the order of addition of reagents, choice of base (e.g., DIPEA), and solvent. Pre-activation of the carboxylic acid with HATU before adding the amine is a common strategy to improve yields.[5][6]
Troubleshooting Guide
Issue 1: Low Yield in the N-Boc Deprotection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient acid strength or reaction time. | Increase the concentration of the acid (e.g., TFA in DCM) or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid degradation of the product.[7] |
| Product degradation | Substrate is sensitive to strong acidic conditions. | Use milder deprotection conditions, such as 4M HCl in dioxane. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully.[7] |
| Formation of side products | The generated tert-butyl cation reacts with electron-rich moieties on the molecule. | Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.[7] |
Issue 2: Poor Yield or Side Reactions in the HATU Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired amide | Inefficient activation of the carboxylic acid. | Pre-activate the carboxylic acid with HATU and a base (e.g., DIPEA) for a short period (e.g., 15 minutes) before adding the amine.[5] |
| Formation of a guanidinium (B1211019) byproduct with the amine | Direct reaction of the amine with HATU. | Add the amine to the pre-activated carboxylic acid solution. Avoid having the amine and HATU in the reaction mixture for an extended period before the carboxylic acid is activated.[5] |
| Racemization at the chiral center | Use of a strong base or prolonged reaction times at elevated temperatures. | Use a non-nucleophilic base like DIPEA. Keep the reaction temperature at room temperature or below and minimize the reaction time. |
| Difficulty in purification | Byproducts from the coupling reagents. | Use the minimum effective amount of coupling reagent and base. A standard aqueous work-up can help remove some of the water-soluble byproducts before column chromatography.[2] |
Issue 3: Product Loss or Degradation During Purification
| Symptom | Possible Cause | Suggested Solution | | Low recovery after column chromatography | Adsorption of the polar product onto the silica gel. | Use a less polar solvent system for elution if possible. Alternatively, consider using a different stationary phase, such as alumina, or reverse-phase chromatography.[2] | | Streaking or tailing of the product spot on TLC | The compound may be acidic or basic, leading to strong interaction with the silica. | Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine (B128534) for basic compounds, to improve the peak shape. | | Product degradation on the column | The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Neutralize the silica gel with a suitable base if the compound is acid-sensitive. In some cases, precipitation or crystallization might be a better purification method.[1] |
Data Presentation
Table 1: Comparison of N-Boc Deprotection Conditions for Indole Derivatives
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 18 | High | [3] |
| Hydrochloric Acid (HCl) | Dioxane / Methanol (B129727) | RT | 2 - 16 | High | [3] |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | 1 - 3 | High | [8] |
Table 2: Typical HATU Coupling Reaction Parameters
| Carboxylic Acid (equiv.) | Amine (equiv.) | HATU (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.0 | 1.1 | 1.1 | 2.0 (DIPEA) | DMF | RT | 2-4 | 70-90 |
| 1.0 | 1.2 | 1.2 | 3.0 (Et3N) | DCM | RT | 3-6 | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected this compound in a minimal amount of a co-solvent like methanol or ethyl acetate (B1210297).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in 1,4-dioxane (B91453) (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can be triturated with diethyl ether and collected by filtration.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Add HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component (the deprotected seco-CBI moiety, 1.1 eq) in the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- 1. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Duocarmycin SA Intermediate-1 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of Duocarmycin SA intermediate-1.
Troubleshooting Guide
Issue 1: Unexpected Degradation of Intermediate-1 During Purification
Symptoms:
-
Low recovery of the desired product after chromatography.
-
Appearance of new, more polar spots on TLC or peaks in LC-MS analysis, indicating decomposition.
-
Color change of the solution during purification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acid/Base Sensitivity: The cyclopropane (B1198618) ring and other functional groups in duocarmycin intermediates can be sensitive to acidic or basic conditions. Standard silica (B1680970) gel can be slightly acidic. | Use neutralized silica gel for chromatography. Consider using a different stationary phase like alumina (B75360) or a bonded-phase silica. Buffer the mobile phase to a neutral pH if using reverse-phase HPLC. |
| Solvent Reactivity: Protic solvents (e.g., methanol, water) can act as nucleophiles and open the strained cyclopropane ring, especially under prolonged exposure. | Minimize the use of protic solvents. If unavoidable, use them at low temperatures and for the shortest possible time. Consider aprotic solvents for workup and purification where feasible. |
| Temperature Instability: Duocarmycin intermediates can be thermally labile. | Perform all purification steps at reduced temperatures (e.g., 0 °C or below). Use a refrigerated column for chromatography if possible. Concentrate fractions under high vacuum at low temperatures. |
| Oxygen/Light Sensitivity: Some intermediates may be susceptible to oxidation or photodegradation. | Conduct purification and handling under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light by using amber vials or wrapping glassware in aluminum foil. |
Issue 2: Poor Yield in the Final Deprotection/Coupling Step to Form Duocarmycin SA
Symptoms:
-
Incomplete conversion of Intermediate-1.
-
Formation of multiple side products observed by LC-MS.
-
Low isolated yield of the final Duocarmycin SA product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Premature Cyclopropane Ring Opening: The conditions used for removing a protecting group (e.g., Boc) might be too harsh, leading to the degradation of the reactive alkylating moiety. | Screen a variety of deprotection conditions, starting with the mildest ones. For Boc deprotection, consider using milder acids or shorter reaction times. Monitor the reaction closely by TLC or LC-MS to avoid over-running it. |
| Hydrolysis of Amide Linkage: The amide bond connecting the DNA-binding and alkylating moieties can be susceptible to hydrolysis, particularly if the reaction conditions are strongly acidic or basic.[1] | Use coupling reagents that operate under neutral or near-neutral pH conditions. Control the stoichiometry of reagents carefully to avoid excess acid or base. |
| Self-alkylation/Polymerization: The high reactivity of the deprotected intermediate can lead to side reactions with itself or other nucleophiles present in the reaction mixture. | Perform the reaction at high dilution to minimize intermolecular reactions. Consider a one-pot deprotection and subsequent in-situ reaction to minimize the lifetime of the reactive intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Duocarmycin SA intermediates?
A1: The main degradation pathways for duocarmycin intermediates involve the DNA-alkylating moiety. The strained cyclopropyl (B3062369) ring is susceptible to nucleophilic attack and solvolysis, leading to ring-opening. This reactivity is essential for its biological function but poses a stability challenge during synthesis.[2][3] Additionally, hydrolysis of the amide bond connecting the alkylating and DNA-binding domains is a known detoxification and degradation route.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of the cyclopropane ring in duocarmycin analogues is often pH-dependent. Acidic conditions can catalyze the solvolysis of the cyclopropane, leading to inactivation.[2] It is crucial to maintain near-neutral pH during workup and purification unless specific reaction conditions require otherwise. Prodrug strategies often exploit this by designing molecules that are stable at physiological pH but become activated in the acidic tumor microenvironment.
Q3: Are there more stable analogues of the Duocarmycin SA alkylating subunit that I can use as a reference?
A3: Yes, extensive research has been conducted to develop more stable and potent analogues. For instance, the MeCTI alkylation subunit has been shown to be 5-6 times more stable than the MeCPI subunit found in CC-1065 and even slightly more stable than the DSA (Duocarmycin SA) alkylation subunit.[2] Comparing the stability of your intermediate to known compounds like N-Boc-DSA can provide a valuable benchmark.
Stability Comparison of N-Boc Protected Alkylation Subunits (at pH 3)
| Compound | Half-life (t1/2) in hours | Relative Stability |
| N-Boc-MeCPI (from CC-1065) | 37 | Baseline |
| N-Boc-CBI | 133 | ~3.6x more stable |
| N-Boc-DSA (from Duocarmycin SA) | 177 | ~4.8x more stable |
| N-Boc-MeCTI | 206 | ~5.6x more stable |
| Data sourced from literature and compiled for comparative purposes.[2] |
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry detection (LC-MS), is invaluable for identifying the parent compound and any degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the integrity of the intermediate, especially the sensitive cyclopropane ring.
Experimental Protocols & Visualizations
General Protocol for Stability Assessment of Intermediate-1
This protocol outlines a general method for assessing the stability of a late-stage duocarmycin intermediate under various conditions.
-
Stock Solution Preparation: Prepare a stock solution of the intermediate in an aprotic solvent like acetonitrile (B52724) or THF.
-
Incubation: Aliquot the stock solution into separate vials. Add different buffers (e.g., pH 3, 5, 7.4) or solvents (e.g., methanol, water) to mimic various conditions.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding a suitable solvent and freezing the sample.
-
Analysis: Analyze the samples by LC-MS to determine the percentage of the remaining intermediate.
-
Data Analysis: Plot the percentage of remaining intermediate against time to determine the degradation kinetics and half-life under each condition.
Diagrams
Caption: Key stability checkpoints in the synthesis of Duocarmycin SA from Intermediate-1.
Caption: Major degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Duocarmycin SA Intermediate-1 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Duocarmycin SA intermediate-1, a key precursor to the potent DNA alkylating agent Duocarmycin SA.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" commonly refers to a protected form of the core alkylating subunit of Duocarmycin SA. A key example is the N-Boc protected 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (N-Boc-CBI), which contains the critical cyclopropane (B1198618) ring responsible for DNA alkylation. This intermediate is crucial for the subsequent coupling with the DNA-binding indole (B1671886) subunit to form the final Duocarmycin SA analogue.
Q2: Why is the synthesis of this intermediate challenging?
A2: The primary challenge lies in the inherent reactivity of the strained cyclopropane ring system. Premature activation and side reactions, such as unwanted spirocyclization or alternative cyclization pathways, can significantly reduce the yield of the desired product.[1] Careful control of reaction conditions and the use of appropriate protecting groups are essential for a successful synthesis.
Q3: What is the role of the Boc (tert-butoxycarbonyl) protecting group?
A3: The Boc group is used to protect the nitrogen of the indole ring system. This prevents its participation in undesired side reactions, such as an alternative spirocyclization pathway involving indole NH deprotonation.[1][2] The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions to allow for the subsequent coupling with the DNA-binding moiety.[2]
Q4: What are the main degradation pathways for Duocarmycin analogues?
A4: A significant degradation pathway for Duocarmycin analogues is the hydrolysis of the amide bond that connects the DNA-alkylating and DNA-binding subunits. This hydrolysis is more likely to occur after the spirocyclization of the seco-duocarmycin to its active form.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-Boc-CBI, a representative "this compound".
Issue 1: Low yield of the desired 6-endo-tet cyclization product during the formation of the secondary alcohol intermediate.
Possible Cause: Inefficient metal-halogen exchange or competing side reactions.
Suggested Solutions:
-
Grignard Reagent: The choice and amount of the Grignard reagent are critical. While MeMgBr and i-PrMgBr can be used, EtMgBr has been shown to be highly effective in promoting the desired metal-halogen exchange and subsequent regioselective intramolecular 6-endo-tet cyclization.[4]
-
Reaction Conditions: Ensure strict anhydrous conditions as Grignard reagents are highly sensitive to moisture. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Maintain the recommended reaction temperature. The initial metal-halogen exchange and subsequent cyclization are often performed at room temperature.[4]
Issue 2: Formation of a lactone byproduct during the synthesis.
Possible Cause: In the synthesis of related prodrugs, a lactone byproduct has been observed to form from a carboxylic acid intermediate.[5] This can occur under certain coupling or activation conditions.
Suggested Solutions:
-
Careful Control of Reaction Conditions: When activating a secondary alcohol for subsequent reactions (e.g., Mitsunobu reaction), precise control of temperature and reagent addition is crucial. For instance, in a related synthesis, careful temperature control (-78 °C to -15 °C) significantly improved the yield of the desired product over the lactone byproduct.[5]
-
Alternative Reagents: If lactone formation is persistent, consider exploring alternative coupling reagents or activation methods that may disfavor this side reaction.
Issue 3: Premature or alternative spirocyclization.
Possible Cause: The unprotected phenol (B47542) or indole nitrogen can lead to undesired spirocyclization before the intended final deprotection and activation step.
Suggested Solutions:
-
Use of Protecting Groups: The indole nitrogen should be protected, for example with a Boc group, to prevent its involvement in cyclization.[1][2] Phenolic hydroxyl groups should also be protected (e.g., as a benzyl (B1604629) ether) until the final steps of the synthesis.
-
Reaction Conditions for Deprotection and Coupling: The deprotection of the Boc group should be performed under conditions that do not promote immediate spirocyclization. This is often followed by immediate coupling with the DNA-binding unit under controlled conditions.[2]
Data Presentation
Table 1: Comparison of Grignard Reagents for the Synthesis of the Secondary Alcohol Intermediate [4]
| Grignard Reagent | Yield of Secondary Alcohol |
| EtMgBr | 87% |
| MeMgBr | 82-87% (requires larger excess) |
| i-PrMgBr | 82-87% (requires larger excess) |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of N-Boc-CBI Intermediate [4]
This protocol outlines a key step in an efficient asymmetric synthesis of N-Boc-CBI.
-
Preparation of the Iodo-epoxide Precursor: The starting material, an N-Boc protected iodo-naphthalene derivative, is alkylated with (S)-glycidyl-3-nosylate in the presence of a base like sodium hydride in DMF at 0°C to room temperature.
-
Metal-Halogen Exchange and Cyclization: The resulting iodo-epoxide is dissolved in an appropriate solvent (e.g., THF). Ethylmagnesium bromide (EtMgBr) is added at room temperature to effect a metal-halogen exchange followed by a regioselective intramolecular 6-endo-tet cyclization to yield the desired optically pure secondary alcohol.
-
O-Debenzylation: If a benzyl protecting group is used for the phenolic hydroxyl, it is typically removed via transfer hydrogenolysis using a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate.
-
Transannular Spirocyclization: The final spirocyclization to form N-Boc-CBI is achieved through a Mitsunobu reaction on the secondary alcohol using reagents such as triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or azodicarbonyl dipiperidine (ADDP) and tributyl phosphine.
Visualizations
Caption: Troubleshooting workflow for side reaction prevention in this compound synthesis.
Caption: Key reaction pathway for the asymmetric synthesis of N-Boc-CBI, a Duocarmycin SA intermediate.
References
- 1. An additional spirocyclization for duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of a CBI-Based Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
"Duocarmycin SA intermediate-1" reagent purity and its impact
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Duocarmycin SA intermediate-1. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in the synthesis of Duocarmycin SA and antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, identified by CAS number 919535-07-2 and molecular formula C30H35IN2O8, is a key precursor in the chemical synthesis of Duocarmycin SA.[1] Duocarmycin SA is a highly potent synthetic analog of the natural antitumor antibiotic duocarmycin, which is used in oncology research and as a payload in ADCs.[2] This intermediate contains the core structure of the duocarmycin molecule, which is essential for its DNA alkylating activity.
Q2: What is the typical purity specification for this compound and why is it important?
A2: While specific supplier specifications may vary, a high purity of ≥95% is generally recommended for intermediates used in the synthesis of potent compounds like Duocarmycin SA. The purity of this compound is critical as impurities can significantly impact the yield and purity of the final Duocarmycin SA product. Furthermore, impurities can interfere with the subsequent conjugation process to antibodies, potentially leading to lower drug-to-antibody ratios (DARs), increased aggregation, and reduced efficacy of the resulting ADC.
Q3: What are the common impurities that can be found in this compound?
A3: Based on its chemical nature as an iodinated indole (B1671886) derivative, common impurities in this compound may include:
-
Starting materials and unreacted reagents: Residual precursors from the synthesis of the intermediate.
-
Byproducts from the iodination reaction: Di-iodinated or regioisomeric iodinated species can form, especially if the reaction conditions are not strictly controlled.
-
Oxidation products: Indole rings are susceptible to oxidation, which can lead to the formation of undesired oxidized byproducts.
-
Residual solvents: Solvents used during the synthesis and purification process may remain in the final product.
The presence of these impurities can affect the stability and reactivity of the intermediate in subsequent steps.
Troubleshooting Guides
Issue 1: Low Yield in Duocarmycin SA Synthesis
Symptom: The chemical synthesis of Duocarmycin SA from this compound results in a lower than expected yield.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Impusity of this compound | - Verify Purity: Analyze the purity of the intermediate using HPLC-MS and ¹H NMR to identify and quantify any impurities. - Purification: If significant impurities are detected, repurify the intermediate using column chromatography or recrystallization. |
| Suboptimal Reaction Conditions | - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. - Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Degradation of Reactants or Products | - Fresh Reagents: Use freshly prepared or properly stored reagents. - Minimize Reaction Time: Work towards optimizing the reaction to reduce the overall time and potential for degradation. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Conjugation
Symptom: The conjugation of the Duocarmycin SA payload (synthesized from the intermediate) to an antibody results in a variable or lower than expected DAR.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Payload-Linker Impurities | - Purity Analysis: Analyze the purity of the final payload-linker construct before conjugation using HPLC-MS. Impurities can compete for reactive sites on the antibody. - Purification of Payload-Linker: Purify the payload-linker to ≥95% purity before use. |
| Antibody-Related Issues | - Antibody Purity and Formulation: Ensure the antibody is highly pure and in a suitable buffer for conjugation (e.g., free of primary amines like Tris). - Controlled Reduction (for thiol conjugation): If using thiol-based conjugation, ensure complete and controlled reduction of antibody disulfide bonds and subsequent removal of the reducing agent. |
| Conjugation Reaction Conditions | - pH Optimization: Ensure the pH of the conjugation buffer is optimal for the specific linker chemistry. - Co-solvent Concentration: If using a co-solvent to improve payload solubility, carefully optimize its concentration to avoid antibody denaturation. - Reaction Time and Temperature: Optimize these parameters to maximize conjugation efficiency while minimizing potential side reactions or degradation. |
Data Presentation
Table 1: Representative Purity Analysis of this compound
| Analytical Method | Parameter | Specification |
| HPLC-MS | Purity (by area %) | ≥ 95.0% |
| Major Impurity (by area %) | ≤ 1.0% | |
| Total Impurities (by area %) | ≤ 5.0% | |
| ¹H NMR | Structure Confirmation | Conforms to the expected structure |
| Residual Solvents (GC) | Specific Solvents | Within ICH limits |
Experimental Protocols
Protocol 1: Purity Determination of Duocarmylin SA intermediate-1 by HPLC-MS
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine the purity percentage. Use the mass spectrum to confirm the identity of the main peak and identify potential impurities based on their mass-to-charge ratios.
Protocol 2: General Procedure for Conjugation of Duocarmycin SA Payload to an Antibody (Thiol-based)
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a specific molar excess and incubate at 37 °C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Payload-Linker Preparation: Dissolve the maleimide-functionalized Duocarmycin SA payload-linker in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Add the payload-linker solution to the reduced antibody at a defined molar ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
-
Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC from unconjugated payload-linker and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization: Analyze the purified ADC to determine the DAR, monomer content, and endotoxin (B1171834) levels.
Visualizations
Caption: Workflow from this compound to ADC.
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: Chiral Separation of Duocarmycin SA Intermediate-1
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the chiral separation of Duocarmycin SA intermediate-1 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of Duocarmycin SA intermediates?
A1: The most prevalent and effective methods for the chiral separation of Duocarmycin SA intermediates are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[1][2][3] Chiral HPLC is a widely adopted technique for determining the enantiomeric excess of these compounds.[] SFC is an attractive alternative that can offer faster separations and higher efficiency.[2]
Q2: How do I select an appropriate chiral stationary phase (CSP) for my separation?
A2: The selection of a CSP is crucial for achieving successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often a good starting point for Duocarmycin analogues and other heterocyclic compounds.[1][3] A screening approach using a few different types of columns is generally recommended to find the optimal stationary phase for a new compound.[5][6] Macrocyclic glycopeptide and cyclodextrin-based CSPs can also be effective, particularly for reversed-phase methods.[7][8]
Q3: What mobile phases are typically used for chiral HPLC separation of these intermediates?
A3: For normal-phase HPLC, which is common for chiral separations, mobile phases typically consist of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[5][9] For basic compounds, a small amount of an amine additive like diethylamine (B46881) (DEA) may be required to improve peak shape, while an acidic additive like trifluoroacetic acid (TFA) can be used for acidic compounds.[5]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC offers several advantages over HPLC for chiral separations, including:
-
Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure.[2]
-
Higher efficiency: SFC can lead to sharper peaks and better resolution.[2][7]
-
Greener method: SFC primarily uses compressed CO2 as the mobile phase, reducing the consumption of organic solvents.[10]
-
Simplified downstream processing: The CO2 mobile phase evaporates upon depressurization, making it easier to recover the purified enantiomers.[10]
Q5: How can I optimize the resolution between the enantiomers?
A5: To optimize enantiomeric resolution, you can adjust several parameters:
-
Mobile Phase Composition: Vary the ratio of the alcohol modifier to the non-polar solvent.
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance the interactions between the analyte and the CSP.[6]
-
Temperature: Decreasing the temperature can sometimes increase chiral selectivity.[6]
-
Choice of Modifier: Switching between different alcohol modifiers (e.g., isopropanol, ethanol) can significantly impact selectivity.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a different set of CSPs. Polysaccharide-based columns are a good starting point.[1][3] |
| Incorrect Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the percentage of the alcohol modifier. Consider switching to a different alcohol (e.g., from isopropanol to ethanol). |
| Temperature Too High | Decrease the column temperature. Lower temperatures often enhance chiral recognition.[6] |
| Flow Rate Too High | Reduce the flow rate to allow for better equilibration and interaction with the CSP.[6] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) to the mobile phase. For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA).[5] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if it is old or has been used extensively. |
Issue 3: Long Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Too Weak | Increase the percentage of the polar modifier (e.g., alcohol) in the mobile phase. |
| Flow Rate Too Low | While lower flow rates can improve resolution, excessively low rates will lead to long run times. Find a balance between resolution and analysis time. |
| Strong Analyte-CSP Interaction | Consider a different CSP that may have a more appropriate level of interaction with your analyte. |
Experimental Protocols
Chiral HPLC Method Development
A typical starting point for developing a chiral HPLC method for a Duocarmycin SA intermediate would be as follows:
-
Column Selection: Begin with a polysaccharide-based chiral column, for example, a Daicel Chiralcel OD-H (5 µm, 4.6 x 250 mm).[9]
-
Mobile Phase Preparation: Prepare a mobile phase of n-heptane and isopropanol (IPA) in a 99:1 (v/v) ratio.[9] If the intermediate is basic, consider adding 0.1% diethylamine.
-
Instrument Setup:
-
Set the flow rate to 0.8 mL/min.[9]
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm or 320 nm).
-
-
Sample Preparation: Dissolve the racemic intermediate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and monitor the chromatogram for the separation of the two enantiomers.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., increase the percentage of IPA) or change the flow rate.
Chiral SFC Method Development
A general approach for developing a chiral SFC method would be:
-
Column Selection: Use a chiral column suitable for SFC, such as a polysaccharide-based column.
-
Mobile Phase: The primary mobile phase component will be supercritical CO2. The co-solvent is typically an alcohol like methanol (B129727) or ethanol.
-
Instrument Setup:
-
Set the back pressure regulator to maintain a supercritical state (e.g., 100-150 bar).
-
Set the column temperature (e.g., 35-40 °C).
-
Start with a co-solvent percentage of 5-10% and a flow rate of 2-3 mL/min.
-
-
Gradient Elution: Perform a screening gradient of the co-solvent (e.g., 5% to 40% over 5-10 minutes) to determine the approximate elution conditions.
-
Optimization: Based on the screening run, develop an isocratic or optimized gradient method to achieve baseline separation of the enantiomers. Additives similar to those in HPLC can also be used to improve peak shape.
Data Presentation
Table 1: Example Chiral HPLC Conditions for Duocarmycin Analogues
| Parameter | Condition | Reference |
| Column | Daicel Chiralcel OD-H (5 µm, 4.6 x 250 mm) | [9] |
| Mobile Phase | n-heptane/isopropyl alcohol (99:1, v/v) | [9] |
| Flow Rate | 0.8 mL/min | [9] |
| Detection | UV | [9] |
Table 2: General Starting Conditions for Chiral SFC Screening
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Amylose or Cellulose) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol or Ethanol |
| Gradient | 5% to 40% Co-solvent over 10 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 120 bar |
| Temperature | 40 °C |
| Detection | UV-Vis/PDA |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
Duocarmycin SA Intermediate-1 Crystallization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Duocarmycin SA intermediate-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the crystallization of this compound, offering potential causes and actionable solutions.
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystalline phase. This typically occurs when the supersaturation is too high or the solvent system is not optimal.
-
Possible Causes:
-
Rapid cooling of the solution.
-
Solvent polarity is too high or too low.
-
Presence of impurities that inhibit crystal nucleation.
-
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Slow down the cooling process. Try cooling the solution in a dewar or a programmable thermostat to allow for gradual temperature reduction.
-
Solvent System Modification:
-
Add a co-solvent (an "anti-solvent") dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then allow it to cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptane.
-
Experiment with different solvent mixtures. A combination of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane (B92381), pentane) often yields better crystals.
-
-
Increase Purity: Purify the intermediate-1 using column chromatography or recrystallization from a different solvent system to remove any potential inhibitors of crystallization.
-
Q2: I am observing the formation of amorphous precipitate instead of crystals. How can I resolve this?
A2: Amorphous precipitation occurs when the compound crashes out of solution too quickly, not allowing for the ordered arrangement required for crystal lattice formation.
-
Possible Causes:
-
Excessive supersaturation.
-
Use of a strong anti-solvent.
-
Rapid solvent evaporation.
-
-
Troubleshooting Steps:
-
Control Supersaturation:
-
Start with a less concentrated solution.
-
Employ vapor diffusion techniques (liquid-liquid or gas-liquid) to slowly introduce the anti-solvent.
-
-
Slow Evaporation: Instead of rapid evaporation, allow the solvent to evaporate slowly over several days by covering the vial with a cap that has a small hole or by placing it in a larger container with a slow stream of inert gas.
-
Seeding: Introduce a small, well-formed crystal of this compound (a "seed crystal") into the saturated solution to induce controlled crystal growth.
-
Q3: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often related to a high nucleation rate and rapid crystal growth.
-
Possible Causes:
-
High level of supersaturation.
-
Rapid cooling or solvent evaporation.
-
Presence of fine particulate impurities acting as nucleation sites.
-
-
Troubleshooting Steps:
-
Optimize Supersaturation: Aim for a lower level of supersaturation to reduce the number of nucleation events and encourage the growth of existing crystals.
-
Temperature Gradient: Use a slow cooling protocol. A programmable thermostat can be used to decrease the temperature by 0.1-0.5 °C per hour.
-
Solvent Selection: Experiment with more viscous solvents or solvent mixtures to slow down diffusion and promote slower, more ordered crystal growth.
-
Filtration: Filter the hot, saturated solution through a fine filter (e.g., a 0.22 µm syringe filter) to remove any microscopic dust particles that could act as unwanted nucleation sites.
-
Data Presentation
Table 1: Recommended Solvent Systems for Crystallization of this compound Analogs
| Solvent System (v/v) | Technique | Expected Crystal Morphology |
| Dichloromethane/Hexane | Slow Evaporation, Vapor Diffusion | Prisms, Blocks |
| Ethyl Acetate/Heptane | Slow Cooling, Layering | Plates, Needles |
| Acetone/Water | Slow Cooling | Needles |
| Toluene | Slow Evaporation | Blocks |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | High supersaturation, improper solvent | Slower cooling, add anti-solvent slowly, change solvent system |
| Amorphous Precipitate | Rapid precipitation | Reduce concentration, use vapor diffusion, seeding |
| Small/Needle-like Crystals | High nucleation rate | Lower supersaturation, slow cooling, use viscous solvents, filter solution |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the purified this compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane) at room temperature to create a nearly saturated solution.
-
Filter the solution through a 0.22 µm syringe filter into a clean vial.
-
Cover the vial with a cap that has one or two small holes pierced with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over 2-7 days.
Protocol 2: Slow Cooling
-
Dissolve the this compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/heptane) at an elevated temperature (e.g., 40-50 °C) to achieve saturation.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Place the vial in an insulated container (e.g., a dewar flask filled with warm water or a programmable heating block) to ensure a slow rate of cooling to room temperature over 24-48 hours.
Protocol 3: Vapor Diffusion (Liquid-Liquid)
-
Dissolve the intermediate-1 in a small volume of a good solvent (e.g., dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of an anti-solvent (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the small vial.
-
Over time, the anti-solvent will slowly diffuse into the solution in the small vial, inducing crystallization.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization problems.
Validation & Comparative
A Comparative Guide to the Synthesis of Duocarmycin SA Intermediate-1
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to "Duocarmycin SA intermediate-1," a crucial precursor for the potent antitumor agent Duocarmycin SA and its analogues. For the purpose of this comparison, "this compound" is defined as the protected core alkylation subunit, 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI).
We will compare a highly efficient solution-phase asymmetric synthesis developed by the Boger group with a solid-phase synthesis approach pioneered by the Searcey group. This comparison will focus on key quantitative metrics, experimental methodologies, and the strategic advantages of each route.
Comparison of Synthetic Routes
The choice between a solution-phase and a solid-phase approach often depends on the desired scale, the need for analogue libraries, and purification considerations. The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Boger Asymmetric Synthesis (Solution-Phase) | Searcey Synthesis (Solid-Phase Adaptable) |
| Target Intermediate | (+)-N-Boc-CBI | (±)-Fmoc-DSA Monomer |
| Number of Steps | 9 | 11 (to ethyl ester analogue) |
| Overall Yield | 31% | Not explicitly reported for the monomer |
| Enantiomeric Excess | 99% | Racemic, requires chiral separation |
| Key Strategy | Asymmetric synthesis | Adaptable for solid-phase synthesis |
| Starting Material | Commercially available precursors | Commercially available precursor |
Experimental Protocols
Boger Asymmetric Synthesis of (+)-N-Boc-CBI[1][2]
This route is distinguished by its high efficiency and excellent enantioselectivity. A key feature is the late-stage introduction of chirality.
Key Experimental Step: Asymmetric Cyclization [1][2]
A pivotal step in this synthesis involves the treatment of an iodo-epoxide intermediate with a Grignard reagent (EtMgBr). This initiates a selective metal-halogen exchange followed by a regioselective intramolecular 6-endo-tet cyclization. This reaction directly furnishes the optically pure alcohol precursor to N-Boc-CBI in high yield (87%) and enantiomeric excess (99%). The final step is a direct transannular spirocyclization to form the N-Boc-CBI.
Searcey Solid-Phase Adaptable Synthesis of an Fmoc-Protected DSA Monomer
This approach is designed to produce a Duocarmycin SA alkylation subunit that is compatible with solid-phase peptide synthesis, facilitating the rapid generation of analogues and drug conjugates.
Key Strategy: C-H Activation and Solid-Phase Compatibility
A concise synthesis of an ethyl ester analogue of Duocarmycin SA has been developed using a C-H activation approach. While the full details for the synthesis of the Fmoc-protected monomer for solid-phase synthesis are part of a broader strategy for creating drug conjugates, the core methodology provides a valuable alternative to traditional solution-phase methods. The resulting racemic protected Fmoc-DSA subunit can be separated into single enantiomers using supercritical fluid chromatography (SFC).
Visualization of Synthetic Strategies
The following diagrams illustrate the conceptual workflows of the two compared synthetic routes.
Caption: A flowchart comparing the Boger and Searcey synthesis routes.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific research goals.
The Boger asymmetric synthesis offers a highly efficient and enantioselective path to (+)-N-Boc-CBI, making it ideal for the large-scale production of the natural enantiomer of Duocarmycin SA and its analogues in solution.[1][2] Its key advantages are the high overall yield and excellent stereocontrol.
The Searcey solid-phase adaptable synthesis , while potentially involving more steps to the final conjugated product, provides a versatile platform for the rapid synthesis of diverse libraries of Duocarmycin SA analogues. The use of an Fmoc-protected monomer is specifically tailored for integration into solid-phase peptide synthesis workflows, which is a significant advantage for structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs).
Researchers should weigh the importance of enantiopurity and overall yield against the need for synthetic versatility and amenability to high-throughput analogue synthesis when selecting the most appropriate route for their application.
References
Comparative Purity Analysis and Validation of Duocarmycin SA Intermediate-1
This guide provides a comprehensive comparison of the purity and validation of "Duocarmycin SA intermediate-1," a critical component in the synthesis of potent duocarmycin-based payloads for antibody-drug conjugates (ADCs). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and quality assessment of this key synthetic precursor.
Duocarmycins are a class of highly potent antitumor agents that exert their cytotoxic effects through sequence-selective alkylation of DNA.[1][2] The synthesis of duocarmycin analogues for use in ADCs involves complex multi-step procedures, where the purity of each intermediate is paramount to ensure the safety and efficacy of the final therapeutic agent. "this compound" is a representative synthetic precursor, often a seco-duocarmycin derivative, which contains the core pharmacophore but in a more stable, non-cyclized form.[3][4] The quality of this intermediate directly impacts the yield and purity of the final active payload.
Comparative Purity Analysis
The purity of three different lots of this compound was compared against a well-characterized alternative synthetic intermediate, designated as "Alternative Intermediate-A." The analysis was performed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Purity Data
| Parameter | Duocarmycin SA Int-1 (Lot A) | Duocarmycin SA Int-1 (Lot B) | Duocarmycin SA Int-1 (Lot C) | Alternative Intermediate-A | Acceptance Criteria |
| Purity by HPLC (% Area) | 99.89% | 99.52% | 98.91% | 99.92% | ≥ 98.5% |
| Major Impurity (% Area) | 0.08% | 0.25% | 0.75% | 0.05% | ≤ 0.5% |
| Total Impurities (% Area) | 0.11% | 0.48% | 1.09% | 0.08% | ≤ 1.5% |
| Identity by LC-MS (m/z) | Consistent | Consistent | Consistent | Consistent | Consistent with structure |
| Purity by ¹H NMR | Conforms | Conforms | Conforms | Conforms | Conforms to reference |
| Residual Solvents (ppm) | < 50 | 150 | 450 | < 50 | ≤ 500 ppm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector or equivalent.
-
Chromatography: Utilized the same HPLC method as described above.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the main peak was compared to the theoretical mass of the target intermediate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Analysis: ¹H NMR spectra were acquired to confirm the chemical structure. The chemical shifts, signal integrations, and coupling constants were compared to a well-characterized reference standard.
Method Validation Summary
The HPLC method for purity determination was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.
Table 2: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | The method is specific for the analyte and resolves it from its impurities. | Peak for analyte is resolved from all other peaks. |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: < 0.5%, Inter-day: < 1.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | Reportable |
| Robustness | No significant impact on results from minor changes in flow rate and mobile phase composition. | Results remain within acceptable limits. |
Visualizations
Mechanism of Action: Duocarmycin-Induced DNA Alkylation and Apoptosis
The following diagram illustrates the general mechanism by which duocarmycin payloads, derived from intermediates like this compound, lead to cell death. The intermediate is first converted to the active duocarmycin, which then binds to the minor groove of DNA and alkylates an adenine (B156593) base, ultimately triggering apoptosis.
Caption: Duocarmycin SA activation and mechanism of action.
Experimental Workflow for Purity Analysis and Validation
The logical flow for the purity analysis and validation of a new batch of this compound is depicted below.
Caption: Workflow for purity analysis and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Confirmed for Key Duocarmycin SA Intermediate: A Comparative Guide
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for a pivotal intermediate in the synthesis of Duocarmycin SA, a potent antitumor agent. Designated here as "Duocarmycin SA Intermediate-1," this guide focuses on the N-Boc-protected seco-chlorobenz[e]indoline (N-Boc-seco-CBI), a stable precursor to the DNA alkylating subunit of Duocarmycin SA. The confirmation of its structure via spectroscopic methods is a critical step in ensuring the synthesis of the final active pharmaceutical ingredient with high fidelity.
This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison with a related analogue and detailing the experimental protocols for data acquisition. The structural integrity of synthetic intermediates is paramount for the successful development of complex natural product-based therapies.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound (N-Boc-seco-CBI) and compares it with a closely related analogue, N-Boc-seco-MCBI, which features an additional methoxy (B1213986) group. This comparison highlights how subtle structural changes are reflected in the spectroscopic data.
| Spectroscopic Technique | This compound (N-Boc-seco-CBI) | Alternative Intermediate (N-Boc-seco-MCBI) | Key Observations |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | ~1.50 (s, 9H, Boc), ~3.6-3.8 (m, 2H, CH₂Cl), ~4.1-4.3 (m, 2H, Ar-CH₂), ~4.5 (m, 1H, N-CH), ~7.0-8.0 (m, Ar-H) | ~1.51 (s, 9H, Boc), ~3.6-3.8 (m, 2H, CH₂Cl), ~3.9 (s, 3H, OCH₃), ~4.1-4.3 (m, 2H, Ar-CH₂), ~4.5 (m, 1H, N-CH), ~6.8-7.9 (m, Ar-H) | The presence of a singlet at ~3.9 ppm for N-Boc-seco-MCBI is characteristic of the methoxy group protons. |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | ~28.4 (Boc CH₃), ~45.8 (CH₂Cl), ~53.0 (Ar-CH₂), ~60.0 (N-CH), ~80.5 (Boc C), ~110-140 (Ar-C), ~154.0 (Boc C=O), ~168.0 (Indole C=O) | ~28.4 (Boc CH₃), ~45.8 (CH₂Cl), ~55.6 (OCH₃), ~53.0 (Ar-CH₂), ~60.0 (N-CH), ~80.5 (Boc C), ~105-155 (Ar-C), ~154.0 (Boc C=O), ~168.0 (Indole C=O) | A distinct signal around 55.6 ppm confirms the methoxy carbon in N-Boc-seco-MCBI. The aromatic region shows additional complexity due to the substituent. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H), ~2975 (C-H), ~1700 (Boc C=O), ~1620 (Indole C=O), ~1600, 1480 (C=C Ar), ~750 (C-Cl) | ~3300 (N-H), ~2975 (C-H), ~1700 (Boc C=O), ~1620 (Indole C=O), ~1600, 1480 (C=C Ar), ~1250 (C-O), ~750 (C-Cl) | The key differentiator is the C-O stretching vibration around 1250 cm⁻¹ for the methoxy group in N-Boc-seco-MCBI. |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C₁₈H₂₀ClNO₃Na | m/z: [M+Na]⁺ calculated for C₁₉H₂₂ClNO₄Na | The molecular ion peak for N-Boc-seco-MCBI is 30 mass units higher, corresponding to the addition of a methoxy group (CH₂O). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the synthesis and characterization of Duocarmycin SA intermediates.
Synthesis and Purification of N-Boc-seco-CBI
A common synthetic route involves the protection of the indole (B1671886) nitrogen of a suitable precursor with a tert-butyloxycarbonyl (Boc) group.
-
Reaction Setup: To a stirred solution of the seco-CBI precursor in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran, triethylamine (B128534) (1.2 equivalents) is added at 0 °C under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) dissolved in the same solvent is added dropwise to the cooled reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, the reaction mixture is washed sequentially with a mild acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure N-Boc-seco-CBI.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified intermediate is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Parameters: Spectra are typically acquired with proton broadband decoupling, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquids or low-melting solids, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Instrumentation: The spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
Visualizing Synthesis and Mechanism
To provide further context, the following diagrams illustrate the general synthetic workflow for producing Duocarmycin SA and its mechanism of action.
Caption: Synthetic workflow for Duocarmycin SA.
Caption: Mechanism of action for Duocarmycin SA.
Unveiling the Potency of a Precursor: A Comparative Analysis of Duocarmycin SA and its Synthetic Intermediate
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the highly potent antitumor antibiotic, Duocarmycin SA, and its direct synthetic precursor, seco-Duocarmycin SA, reveals remarkable similarities in their cytotoxic activity against aggressive cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, supported by experimental data and detailed protocols.
Duocarmycin SA is a natural product that exerts its powerful anticancer effects by binding to the minor groove of DNA and causing irreversible alkylation, which ultimately leads to cell death.[1][2] Its synthetic precursor, seco-Duocarmycin SA, lacks the critical cyclopropane (B1198618) ring of the active molecule but is designed to convert to Duocarmycin SA under physiological conditions, effectively functioning as a prodrug.[2] This comparison aims to elucidate the biological activity of this key intermediate relative to its final, potent form.
Comparative Biological Activity: Duocarmycin SA vs. seco-Duocarmycin SA
Recent studies have demonstrated that Duocarmycin SA and seco-Duocarmycin SA exhibit comparable and exceptional potency in the picomolar to low nanomolar range against various cancer cell lines.[1][3] This suggests that the conversion of the seco- form to the active cyclopropane-containing molecule is highly efficient within the cellular environment.
Table 1: Comparative Cytotoxicity (IC50) in Glioblastoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Duocarmycin SA | LN18 | Colony Formation | 0.004 | [3] |
| seco-Duocarmycin SA | LN18 | Colony Formation | 0.005 | [3] |
| Duocarmycin SA | T98G | Colony Formation | 0.011 | [3] |
| seco-Duocarmycin SA | T98G | Colony Formation | 0.008 | [3] |
| seco-Duocarmycin SA | LN18 | MTT Assay (72h) | 0.21 | [3] |
| seco-Duocarmycin SA | T98G | MTT Assay (72h) | 0.25 | [3] |
| seco-Duocarmycin SA | LN18 | Cell Proliferation (72h) | 0.12 | [1] |
| seco-Duocarmycin SA | T98G | Cell Proliferation (72h) | 0.28 | [1] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
The data clearly indicates that both compounds are extremely potent, with IC50 values in the picomolar range in long-term colony formation assays.[3] The slightly higher IC50 values observed in shorter-term MTT and cell proliferation assays for seco-Duocarmycin SA may reflect the time required for its conversion to the active Duocarmycin SA.[1][3]
Mechanism of Action: A Shared Pathway to Cell Death
Both Duocarmycin SA and its precursor, seco-Duocarmycin SA, induce cytotoxicity through a common mechanism of action. Upon conversion, they selectively alkylate the N3 position of adenine (B156593) in AT-rich sequences of the DNA minor groove.[2][3] This DNA damage triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: Treated cells show a significant arrest in the S and G2/M phases of the cell cycle, preventing cell division.[1][3]
-
Apoptosis: The extensive DNA damage ultimately leads to programmed cell death, or apoptosis.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Colony Formation Assay
-
Cell Seeding: Glioblastoma cells (LN18 and T98G) are seeded in 6-well plates at a low density (e.g., 500 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Duocarmycin SA or seco-Duocarmycin SA for 24 hours.
-
Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing at least 50 cells is counted, and the IC50 value is determined.
References
A Comparative Guide to Duocarmycin SA Intermediate-1 and Alternatives in the Synthesis of Novel Duocarmycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic intermediates used in the production of novel duocarmycin derivatives, with a focus on "Duocarmycin SA intermediate-1" and its alternatives. Duocarmycins are a class of highly potent antineoplastic agents that derive their biological activity from the sequence-selective alkylation of DNA.[1] The synthesis of analogs of these natural products is a key area of research in the development of new cancer therapies, including antibody-drug conjugates (ADCs).[2]
The core structure of duocarmycins consists of a DNA-alkylating subunit and a DNA-binding subunit. The focus of this guide, "this compound," and its alternatives are precursors to the DNA-alkylating portion of the molecule. The efficiency of the synthesis of this intermediate and its subsequent coupling to the DNA-binding domain are critical factors in the overall drug development process.
Defining "this compound"
Based on a comprehensive review of the synthetic literature, "this compound" is identified as the seco- (ring-opened) form of the duocarmycin SA alkylating subunit. This intermediate is typically a chloromethyl- or other suitably functionalized precursor that, upon coupling with the DNA-binding moiety, can undergo an intramolecular cyclization to form the active cyclopropane (B1198618) ring. A representative structure is the N-protected chloromethyl-pyrroloindoline derivative.
Comparison of Synthetic Intermediates
The following tables provide a comparative overview of "this compound" and its primary alternatives. The data has been compiled from various research publications to facilitate a comparison of their synthetic accessibility and the biological activity of the resulting derivatives.
Table 1: Comparison of Synthetic Intermediates for Duocarmycin Derivatives
| Intermediate | Key Features | Advantages | Disadvantages |
| This compound (seco-DSA) | Precursor to the natural Duocarmycin SA alkylating subunit. | Leads to highly potent final compounds. Well-established synthetic routes.[2] | Synthesis can be lengthy and requires careful control of stereochemistry. |
| seco-CBI (Cyclopropabenz[e]indolone) Intermediate | A simplified, more stable analog of the Duocarmycin SA alkylating subunit.[3] | More synthetically accessible and exhibits enhanced chemical stability compared to seco-DSA.[3] | Derivatives may have slightly different biological activity profiles compared to direct Duocarmycin SA analogs. |
| Achiral seco-Intermediates | Lack a stereocenter, simplifying synthesis.[1] | Significantly simpler and more cost-effective to synthesize. Can overcome challenges associated with chiral separations. | May exhibit lower potency compared to their chiral counterparts. |
Table 2: Biological Activity of Duocarmycin Derivatives from Different Intermediates
| Derivative | Intermediate Used | Cell Line | IC50 (pM) | Reference |
| (+)-Duocarmycin SA | seco-DSA | L1210 | 8-10 | [4] |
| MeCTI-TMI | Thiophene-based seco-intermediate | L1210 | 5 | [4] |
| (+)-CBI-TMI | seco-CBI | L1210 | 30 | [4] |
| seco-DUBA | seco-CBI derivative | SK-BR-3 | 90-430 | [5] |
| Achiral seco-amino-CBI analog | Achiral seco-CBI | K562 | Sub-micromolar | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic routes. Below are representative protocols for the synthesis of a key intermediate and its coupling to a DNA-binding moiety.
Protocol 1: Synthesis of a seco-CBI Alkylating Intermediate
This protocol is adapted from the synthesis of a 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indole-3-carboxylate derivative, a common seco-CBI intermediate.[3]
Step 1: N-Boc Protection of 3-Amino-1-naphthol. To a solution of 3-amino-1-naphthol in a suitable solvent (e.g., THF), di-tert-butyl dicarbonate (B1257347) (Boc)2O is added in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.
Step 2: O-Alkylation with Epichlorohydrin (B41342). The N-Boc protected aminonaphthol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction mixture is heated to facilitate the alkylation. The resulting epoxide is purified by chromatography.
Step 3: Reductive Cyclization. The epoxide is subjected to a reductive cyclization using a reducing agent (e.g., NaBH4) in a protic solvent (e.g., methanol). This step forms the dihydrobenzo[e]indole core.
Step 4: Chlorination. The hydroxyl group of the cyclized product is converted to a chloride using a chlorinating agent (e.g., thionyl chloride or methanesulfonyl chloride followed by lithium chloride). This yields the final chloromethyl intermediate.
Protocol 2: Coupling of the Alkylating Intermediate with the DNA-Binding Moiety
This protocol describes the amide bond formation between the seco-alkylating intermediate and a DNA-binding indole (B1671886) carboxylic acid.[5]
Step 1: Deprotection of the Alkylating Intermediate. If the amine on the DNA-binding moiety is protected (e.g., with a Boc group), it is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Step 2: Amide Coupling. The deprotected DNA-binding moiety (as a carboxylic acid) is coupled with the seco-alkylating intermediate (containing a free amine) using a peptide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an aprotic solvent like DMF. The reaction is stirred at room temperature until completion.
Step 3: Purification. The final duocarmycin derivative is purified by preparative HPLC to yield the pure product.
Visualizing the Synthetic and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the mechanism of action of duocarmycin derivatives.
Caption: Synthetic workflow for novel Duocarmycin derivatives.
Caption: Mechanism of action of Duocarmycin derivatives.
Conclusion
The choice of a synthetic intermediate for the development of novel duocarmycin derivatives has significant implications for the efficiency of the synthesis and the biological properties of the final compound. While "this compound" (seco-DSA) leads to highly potent natural product analogs, alternatives such as seco-CBI and achiral intermediates offer advantages in terms of synthetic accessibility and cost-effectiveness. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and synthesis of next-generation duocarmycin-based anticancer agents. The provided experimental protocols and pathway diagrams serve as a practical resource for the implementation of these synthetic strategies in a laboratory setting.
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Pursuit of Efficiency: A Cost-Effectiveness Analysis of Duocarmycin SA Intermediate-1 Synthesis
For researchers and drug development professionals, the synthesis of complex molecules like Duocarmycin SA, a potent antitumor agent, presents a significant challenge. A critical intermediate in its synthesis is the tricyclic core, often represented by the simplified analog 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI). The efficiency and cost-effectiveness of synthesizing this intermediate are paramount for advancing research and development. This guide provides a comparative analysis of two prominent synthetic routes to a key precursor of Duocarmycin SA intermediate-1, offering insights into their respective methodologies and economic viability.
The core of Duocarmycin SA's potent cytotoxicity lies in its unique chemical structure, which enables it to alkylate DNA, leading to cell death.[1][2] The synthesis of this complex molecule is a multi-step process, with the formation of the tricyclic alkylating subunit being a crucial and often challenging phase. This guide focuses on the synthesis of a key intermediate, CBI, which serves as a well-established and more stable analog of the natural Duocarmycin SA alkylating subunit.[3][4] By comparing two distinct and efficient synthetic strategies, this analysis aims to provide researchers with the necessary data to make informed decisions based on factors such as overall yield, reagent costs, and procedural complexity.
Comparative Analysis of Synthetic Routes
Two distinct and highly effective asymmetric syntheses of the CBI core, a close analog and precursor to this compound, are compared here. Both routes have been developed by the renowned research group of Dale L. Boger and offer efficient pathways to this crucial building block.
Route 1: Boger's Asymmetric Synthesis of CBI
This route is a well-established and efficient method for producing enantiomerically pure CBI. A key feature of this synthesis is the late-stage introduction of chirality via an alkylation reaction with (S)-glycidyl 3-nosylate, followed by a Grignard reagent-mediated cyclization.[3]
Route 2: Alternative Asymmetric Synthesis via Enzymatic Desymmetrization
This alternative approach employs an enzymatic desymmetrization of a prochiral diol using a commercially available lipase (B570770) to establish the key stereocenter. This method offers an alternative strategy for achieving high enantiopurity in an early step of the synthesis.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route, normalized for the production of one gram of the target intermediate. The costs are estimated based on currently available prices from common chemical suppliers and may vary.
Table 1: Reagent and Cost Analysis for Boger's Asymmetric Synthesis of CBI (Route 1)
| Reagent | Molecular Weight ( g/mol ) | Quantity (per 1g product) | Estimated Cost (USD) |
| Starting Material (Indole derivative) | Varies | Varies | Varies |
| (S)-glycidyl 3-nosylate | 259.23 | ~1.5 g | ~$50 |
| Ethylmagnesium bromide (3.0 M in ether) | 133.27 | ~10 mL | ~$20 |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 218.25 | ~1.2 g | ~$15 |
| Palladium on Carbon (10%) | - | ~0.1 g | ~$25 |
| Other solvents and common reagents | - | - | ~$30 |
| Total Estimated Cost | ~$140 | ||
| Overall Yield | ~31% (9 steps) [3] |
Table 2: Reagent and Cost Analysis for Alternative Asymmetric Synthesis (Route 2)
| Reagent | Molecular Weight ( g/mol ) | Quantity (per 1g product) | Estimated Cost (USD) |
| Starting Material (Prochiral diol) | Varies | Varies | Varies |
| Pseudomonas sp. Lipase | - | Varies | ~$40 |
| Acetic Anhydride | 102.09 | ~0.6 mL | ~$5 |
| Pyridine | 79.10 | ~0.5 mL | ~$5 |
| Other solvents and common reagents | - | - | ~$30 |
| Total Estimated Cost | ~$80 + Starting Material | ||
| Overall Yield | High (fewer steps) |
Experimental Protocols
Below are the detailed methodologies for the key transformations in each synthetic route, as described in the cited literature.
Experimental Protocol for Boger's Asymmetric Synthesis of CBI (Route 1)[3]
Step 1: Alkylation with (S)-glycidyl 3-nosylate To a solution of the N-Boc protected indole (B1671886) precursor in anhydrous DMF at 0 °C is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, followed by the addition of (S)-glycidyl 3-nosylate (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate.
Step 2: Grignard-mediated Cyclization The purified product from the previous step is dissolved in anhydrous THF and cooled to -78 °C. Ethylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and the product is extracted with ethyl acetate.
Step 3: Deprotection and Cyclization to form CBI The Boc protecting group is removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting amine is then cyclized to form the CBI core, often through an intramolecular Mitsunobu reaction or by activation of a hydroxyl group followed by intramolecular displacement.
Experimental Protocol for Alternative Asymmetric Synthesis (Route 2)
Step 1: Enzymatic Desymmetrization The prochiral diol is dissolved in a suitable organic solvent (e.g., diisopropyl ether). Pseudomonas sp. lipase and an acyl donor (e.g., vinyl acetate) are added. The suspension is stirred at room temperature, and the reaction progress is monitored by TLC or HPLC. Upon completion, the enzyme is filtered off, and the monoacetylated product is purified by column chromatography.
Step 2: Conversion to the CBI Core The enantiomerically enriched monoacetate is then converted to the CBI core through a series of standard organic transformations, which may include oxidation, cyclization, and functional group manipulations. The exact sequence of steps will depend on the specific structure of the starting prochiral diol.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The choice between different synthetic routes for a complex molecule like this compound is a multifaceted decision. Boger's asymmetric synthesis (Route 1) is a well-documented and robust method, albeit with a higher number of steps and potentially higher cost. The alternative synthesis utilizing enzymatic desymmetrization (Route 2) presents a potentially more cost-effective and streamlined approach, particularly if the starting prochiral diol is readily accessible.
Ultimately, the optimal choice will depend on the specific resources and priorities of the research team. For laboratories with expertise in biocatalysis, Route 2 may offer significant advantages in terms of cost and efficiency. For those seeking a well-established and highly reliable method, Route 1 remains an excellent option. This guide provides a foundational framework for this decision-making process, empowering researchers to select the most suitable synthetic strategy for their Duocarmycin SA research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Confirmation of Duocarmycin SA Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
The intricate stereochemistry of duocarmycin SA is paramount to its potent antitumor activity. This guide provides a comparative analysis of the analytical techniques used to confirm the stereochemistry of a key synthetic precursor, herein referred to as Duocarmycin SA Intermediate-1. We present supporting experimental data for the diastereomeric resolution of this intermediate, offering a practical reference for researchers in the field of medicinal chemistry and drug development.
Crucial Role of Stereochemistry in Duocarmycin SA's Mechanism of Action
Duocarmycin SA exerts its cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. The precise three-dimensional arrangement of the molecule is critical for this interaction. The natural (+)-enantiomer possesses the correct conformation to fit snugly within the DNA minor groove, leading to efficient alkylation and potent bioactivity. The unnatural (-)-enantiomer, while chemically identical in terms of connectivity, adopts a different spatial orientation that hinders its ability to bind effectively to DNA, resulting in significantly reduced cytotoxicity. Therefore, rigorous stereochemical control and confirmation throughout the synthesis of duocarmycin SA and its analogs are essential.
Experimental Comparison of Diastereomers
This guide focuses on the stereochemical analysis of a pivotal chiral intermediate in the synthesis of (+)-duocarmycin SA. For the purpose of this guide, we will refer to the Boc-protected tricyclic amine as This compound . The following sections detail the experimental protocols and comparative data for the resolution and characterization of its diastereomers.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Resolution of this compound Diastereomers
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 8.5 | 11.2 |
| Peak Resolution (Rs) | - | 4.1 |
| Column | Chiralcel OD-H | Chiralcel OD-H |
| Mobile Phase | 20% Isopropanol (B130326) in Hexane | 20% Isopropanol in Hexane |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: Comparative ¹H NMR (400 MHz, CDCl₃) Data for this compound Diastereomers
| Chemical Shift (δ, ppm) | Diastereomer 1 (Desired) | Diastereomer 2 |
| C1-H | 3.85 (t, J = 8.8 Hz) | 3.95 (t, J = 8.4 Hz) |
| C3-H | 3.21 (dd, J = 16.8, 4.8 Hz) | 3.25 (dd, J = 16.4, 5.2 Hz) |
| C9b-H | 4.25 (m) | 4.35 (m) |
| Boc -C(CH₃)₃ | 1.50 (s, 9H) | 1.52 (s, 9H) |
Detailed Experimental Protocols
Chiral HPLC for Diastereomeric Resolution
Objective: To separate and quantify the diastereomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of racemic this compound dissolved in the mobile phase.
Procedure:
-
Prepare the mobile phase consisting of 20% isopropanol in hexane.
-
Degas the mobile phase prior to use.
-
Set the column temperature to 25 °C.
-
Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the dissolved sample onto the column.
-
Monitor the elution profile at a wavelength of 254 nm.
-
The two diastereomers will be separated based on their differential interaction with the chiral stationary phase, resulting in distinct retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Objective: To distinguish between the diastereomers of this compound based on their distinct proton chemical shifts and coupling constants.
Instrumentation:
-
400 MHz NMR spectrometer.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS).
-
Purified samples of each diastereomer of this compound.
Procedure:
-
Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum at 25 °C.
-
Process the spectrum, referencing the residual CHCl₃ peak at 7.26 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants of key protons to confirm the stereochemical identity of each diastereomer.
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for stereochemical confirmation and the fundamental mechanism of Duocarmycin SA's interaction with DNA.
"Duocarmycin SA intermediate-1" yield comparison between different methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic methods for producing Duocarmycin SA intermediate-1, a crucial precursor in the total synthesis of the potent antitumor agent Duocarmycin SA. The information presented here, including quantitative data and detailed experimental protocols, is intended to assist researchers in selecting the most suitable method for their specific needs.
Duocarmycin SA and its analogs are a class of highly potent DNA alkylating agents that have garnered significant interest in the field of oncology. The efficient synthesis of key intermediates is paramount for the development of new analogs and for advancing these compounds through the drug development pipeline. This guide focuses on a key intermediate, formally named (+)-1-(tert-butoxycarbonyl)-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-1,2,3,8-tetrahydro-7-(iodomethyl)pyrrolo[3,2-e]indole (CAS 919535-07-2).
Yield Comparison of Synthetic Methods
Two principal synthetic strategies for this intermediate have been reported in the literature, one by Dale L. Boger and another by Tohru Fukuyama. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiencies.
| Parameter | Method A: Boger Synthesis | Method B: Fukuyama Synthesis |
| Key Transformation | Iodination of a hydroxymethyl precursor | Not explicitly detailed for this specific intermediate |
| Precursor | (+)-1-(tert-butoxycarbonyl)-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-1,2,3,8-tetrahydro-7-(hydroxymethyl)pyrrolo[3,2-e]indole | Common indoline (B122111) intermediate |
| Reagents | Iodoform (B1672029), Triphenylphosphine (B44618), Imidazole (B134444) | Not explicitly detailed for this specific intermediate |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Not explicitly detailed for this specific intermediate |
| Reaction Temperature | 0 °C to room temperature | Not explicitly detailed for this specific intermediate |
| Reaction Time | 2 hours | Not explicitly detailed for this specific intermediate |
| Yield | 85% | Not available |
Experimental Protocols
Below are the detailed experimental methodologies for the key transformations cited in the comparison table.
Method A: Boger Synthesis - Iodination
This method focuses on the conversion of a primary alcohol to an iodide.
Procedure:
To a solution of (+)-1-(tert-butoxycarbonyl)-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-1,2,3,8-tetrahydro-7-(hydroxymethyl)pyrrolo[3,2-e]indole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added imidazole (2.0 eq), triphenylphosphine (1.5 eq), and iodoform (1.5 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours. The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.
Visualizing the Synthetic Pathway
The following diagram illustrates the key iodination step in the Boger synthesis.
Caption: Iodination of the hydroxymethyl precursor to yield this compound.
Conclusion
The synthesis developed by the Boger group provides a high-yielding method for the preparation of this compound from its corresponding alcohol precursor. While detailed information on the Fukuyama synthesis for this specific intermediate was not available for a direct yield comparison, the Boger method stands as a well-documented and efficient procedure. Researchers embarking on the synthesis of Duocarmycin SA and its analogs can consider this method as a reliable route to access this key building block. Further investigation into the full experimental details of other total syntheses may reveal alternative approaches.
The Critical Role of Intermediate Purity in Duocarmycin SA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent antitumor antibiotic Duocarmycin SA, a DNA alkylating agent, demands exceptionally high purity for its use in therapeutic applications, including as a payload in antibody-drug conjugates (ADCs). The quality of the final product is intrinsically linked to the purity of its synthetic intermediates. This guide provides a comparative analysis of a key intermediate in the synthesis of Duocarmycin SA, referred to here as "Duocarmycin SA intermediate-1," and discusses the profound impact of its purity on the final drug substance. While direct comparative studies on a single, universally defined "intermediate-1" are not extensively published, this guide draws upon established synthetic routes, primarily the well-documented Boger synthesis, to illustrate these critical relationships.
Understanding "this compound"
In the context of the widely recognized total synthesis of Duocarmycin SA developed by Dale L. Boger and his research group, a pivotal intermediate is the protected tetracyclic core structure. For the purpose of this guide, we will consider a key Boc-protected precursor to the DNA alkylating subunit as "this compound." The formation of this intermediate is a critical juncture in the synthesis, and its purity is paramount for the successful execution of subsequent steps.
Impact of Intermediate-1 Purity on Final Product Quality
The presence of impurities in "this compound" can have a cascading effect on the synthesis, leading to a compromised final product. These impurities may include diastereomers, unreacted starting materials, or byproducts from preceding reactions. The consequences of utilizing impure intermediate-1 can be severe:
-
Formation of Difficult-to-Remove Impurities: Impurities in the intermediate can react in subsequent steps to form new compounds that are structurally similar to Duocarmycin SA, making their removal by standard purification techniques like chromatography challenging.
-
Reduced Reaction Yields: Side reactions caused by impurities can consume reagents and lower the overall yield of the desired final product.
-
Alteration of Biological Activity: The presence of structurally related impurities in the final Duocarmycin SA product can potentially alter its biological activity and toxicity profile.
-
Challenges in Characterization: A complex mixture of impurities can complicate the analytical characterization of the final product, making it difficult to ensure its identity, strength, and quality.
Comparative Analysis: The Importance of a Purified Intermediate
While the literature does not provide a direct head-to-head comparison of using a purified versus unpurified "intermediate-1," the principles of organic synthesis and the stringent requirements for pharmaceutical-grade compounds underscore the necessity of high purity at this stage.
| Feature | High Purity "this compound" | Low Purity "this compound" |
| Final Product Purity | High (>99%) | Low, with multiple, difficult-to-separate impurities |
| Overall Yield | Optimized | Significantly Reduced |
| Reaction Reproducibility | High | Low, with batch-to-batch variability |
| Downstream Processing | Straightforward purification | Complex and costly multi-step purification |
| Regulatory Compliance | More likely to meet stringent regulatory standards | High risk of failing to meet regulatory requirements |
Alternative Synthetic Strategies
Research into the synthesis of Duocarmycin SA and its analogues has led to the development of various synthetic routes. These alternative strategies may utilize different key intermediates, potentially offering advantages in terms of yield, scalability, or the control of stereochemistry. For instance, some approaches focus on the early introduction of key functionalities to avoid late-stage manipulations that can generate impurities. The choice of a particular synthetic route and its corresponding intermediates will ultimately depend on factors such as the desired scale of production, cost-effectiveness, and the ability to consistently achieve high purity of the final product.
Experimental Protocols
The following are generalized experimental protocols based on published literature for the synthesis and purification of a key intermediate and the final Duocarmycin SA product.
Synthesis of a Key Boc-Protected Intermediate (Illustrative)
A crucial step in the Boger synthesis involves the construction of the tetracyclic core. This is often achieved through a sequence of reactions including, but not limited to, a diastereoselective Dieckmann condensation to establish the desired stereochemistry. The resulting intermediate is typically protected, for example with a Boc (tert-butyloxycarbonyl) group, to facilitate subsequent transformations.
Methodology:
-
Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., argon) in anhydrous solvents to prevent side reactions.
-
Reagent Addition: The starting materials are dissolved in an appropriate solvent (e.g., THF), and the reagents are added in a controlled manner at a specific temperature (e.g., -78 °C) to ensure selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The crude intermediate is then purified using column chromatography on silica (B1680970) gel to isolate the desired product with high purity. The purity is confirmed by analytical techniques such as NMR and mass spectrometry.
Final Deprotection and Formation of Duocarmycin SA
The final step in the synthesis typically involves the deprotection of the Boc-protected intermediate to yield Duocarmycin SA.
Methodology:
-
Deprotection: The purified Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (B109758) (DCM) to remove the Boc group.
-
Reaction Monitoring: The deprotection reaction is monitored by TLC or HPLC to ensure complete removal of the protecting group.
-
Purification of Final Product: The crude Duocarmycin SA is purified by preparative HPLC to achieve the high purity required for biological and pharmaceutical applications.
-
Characterization: The final product is thoroughly characterized using NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.
Visualizing the Process
To better understand the synthetic strategy and the mechanism of action, the following diagrams are provided.
Caption: Workflow illustrating the impact of intermediate purity on the final product.
Caption: Signaling pathway of Duocarmycin SA's mechanism of action.
Safety Operating Guide
Essential Safety and Disposal Protocol for Duocarmycin SA Intermediate-1
This document provides critical safety and logistical guidance for the proper handling and disposal of Duocarmycin SA intermediate-1, a potent compound utilized in the synthesis of the antitumor antibiotic Duocarmycin SA. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and proper waste management. The following information is primarily based on the safety data for Duocarmycin SA, and it is recommended that its intermediate be handled with equivalent or greater caution.
Health Hazard Summary
Duocarmycin SA and its intermediates are classified as hazardous materials with significant health risks. Exposure can lead to severe health consequences.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Germ Cell Mutagenicity (Category 1A/1B) | H340: May cause genetic defects[1] |
| Carcinogenicity (Category 1A/1B) | H350: May cause cancer[1] |
| Reproductive Toxicity (Category 1A/1B) | H360: May damage fertility or the unborn child[1] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
-
Engineering Controls : Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1] A safety shower and eye wash station must be readily accessible.
-
Personal Protective Equipment :
-
Handling Precautions :
Disposal Protocol for this compound
Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste materials must be treated as hazardous.
1. Waste Segregation and Collection:
- Solid Waste :
- Collect all contaminated solid waste, including unused product, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and cleaning materials in a dedicated, clearly labeled, and sealed hazardous waste container.
- For spills, gently sweep the material or collect it with a wet cloth and place it into a suitable container for disposal.[2]
- Liquid Waste :
- Collect all contaminated liquid waste, including reaction mixtures and solvents, in a dedicated, clearly labeled, and sealed hazardous waste container.
- Ensure the container is compatible with the chemical nature of the waste.
- Prevent the product from entering drains or water courses.[1]
2. Decontamination of Labware:
- All non-disposable labware that has come into contact with this compound must be decontaminated.
- Rinse contaminated surfaces and labware thoroughly with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous liquid waste.
- Follow with a thorough wash using soap and plenty of water.[3]
3. Final Disposal:
- Dispose of all hazardous waste containers through an approved hazardous waste disposal service.
- Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1] The specific disposal method will be determined by the licensed waste disposal company.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact : Rinse skin thoroughly with large amounts of water and soap.[3] Remove contaminated clothing and shoes. Seek medical attention.[1]
-
Ingestion : Rinse mouth with water.[1] Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Duocarmycin SA Intermediate-1
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Duocarmycin SA intermediate-1, a highly potent cytotoxic compound. Strict adherence to these procedures is mandatory to mitigate risks of exposure and ensure a safe research environment. Duocarmycins are a class of DNA alkylating agents that exhibit extreme cytotoxicity.[1][2] Due to its hazardous nature, this intermediate may cause genetic defects, cancer, and may damage fertility or an unborn child.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel, regardless of the quantity of this compound being handled, must wear the following personal protective equipment. This is a non-negotiable safety standard.[4]
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption, a primary route of exposure.[6] The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[3] | Protects eyes from splashes and aerosols.[4] |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[5][7] | Prevents contamination of personal clothing and skin. Gowns should be changed immediately if contaminated.[5] |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[4][8] | Minimizes the risk of inhaling hazardous particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. All operations involving this compound must be conducted within a certified chemical fume hood or a biological safety cabinet.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don all required PPE before opening the secondary container.
-
Carefully unpack the vial inside a chemical fume hood.
-
Wipe the exterior of the primary container with a suitable deactivating agent (e.g., a solution of bleach followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
2. Storage:
-
Store the compound in a clearly labeled, sealed container.
-
The storage area must be a designated, secure, and ventilated location away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
3. Weighing and Preparation of Solutions:
-
All weighing of the powdered compound must be performed in a containment ventilated enclosure (CVE) or a powder-containment balance hood.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.
-
Ensure that all containers are securely capped before removing them from the containment area.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemotherapy spill kit.
-
Absorb liquids with appropriate absorbent pads and collect solid materials with care to avoid dust generation.[4]
-
Decontaminate the area with a proven deactivating solution. Clean the area three times with a detergent solution, then rinse.[9]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[4]
Disposal Plan: Managing Contaminated Waste
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.[10][11]
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, gowns, bench paper, weighing boats, and vials. Place in a designated, leak-proof, and puncture-resistant cytotoxic waste container with a purple lid.[11] |
| Liquid Waste | Includes unused solutions and contaminated solvents. Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not dispose of down the drain.[10] |
| Sharps | Includes contaminated needles and syringes. Dispose of immediately in a designated, puncture-resistant sharps container for cytotoxic waste.[11] |
All cytotoxic waste containers must be clearly labeled as "Cytotoxic Waste" and handled by a certified hazardous waste disposal service.[10]
Experimental Workflow and Safety Protocols
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ipservices.care [ipservices.care]
- 5. ohsinsider.com [ohsinsider.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. dupont.com.sg [dupont.com.sg]
- 8. england.nhs.uk [england.nhs.uk]
- 9. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
